3-Boc-aminoethylazetidine
Description
BenchChem offers high-quality 3-Boc-aminoethylazetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Boc-aminoethylazetidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPJUZSNJFANNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162696-31-3 | |
| Record name | 3-(N-Boc)-(2-aminoethyl)azetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Boc-aminoethylazetidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Boc-aminoethylazetidine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available 1-Boc-3-azetidinone and proceeds through a two-step sequence involving a Horner-Wadsworth-Emmons reaction and a subsequent reduction, followed by a final protection step. This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of 3-Boc-aminoethylazetidine can be efficiently achieved through the following key transformations:
-
Horner-Wadsworth-Emmons Reaction: 1-Boc-3-azetidinone is reacted with a phosphonate ylide, specifically the carbanion generated from diethyl (cyanomethyl)phosphonate, to introduce a cyanomethylene group at the 3-position of the azetidine ring. This reaction is highly efficient for creating the carbon-carbon double bond and introducing the nitrile functionality.
-
Reduction of the Cyanomethylene Group: The resulting tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate undergoes reduction to simultaneously saturate the carbon-carbon double bond and reduce the nitrile to a primary amine. Catalytic hydrogenation is a common and effective method for this transformation.
-
Boc Protection: The final step involves the protection of the newly formed primary amino group on the ethyl side chain with a tert-butyloxycarbonyl (Boc) group to yield the target compound, 3-Boc-aminoethylazetidine.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
This procedure details the Horner-Wadsworth-Emmons reaction between 1-Boc-3-azetidinone and diethyl (cyanomethyl)phosphonate.[1]
Materials:
-
1-Boc-3-azetidinone
-
Diethyl (cyanomethyl)phosphonate
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in anhydrous THF (300 mL) under a hydrogen atmosphere, a 1 M solution of potassium tert-butoxide in THF (128.5 mL, 128.5 mmol) is slowly added.
-
The resulting mixture is stirred at -5 °C for 3 hours.[1]
-
A solution of 1-Boc-3-azetidinone (20.0 g, 116.8 mmol) dissolved in 67 mL of anhydrous THF is then added to the reaction mixture.
-
The reaction is stirred for an additional 2 hours at -5 °C.[1]
-
The mixture is then allowed to warm to room temperature and stirred for 16 hours.[1]
-
Upon completion of the reaction, the mixture is worked up by quenching with water, followed by extraction with an organic solvent, drying of the organic phase, and removal of the solvent under reduced pressure to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.
Step 2: Synthesis of 3-(2-Aminoethyl)azetidine
This step involves the reduction of the cyanomethylene intermediate. While a specific protocol for this exact substrate is not detailed in the searched literature, a general procedure for the catalytic hydrogenation of a nitrile and an alkene is provided below. Optimization of catalyst, solvent, pressure, and temperature may be required.
Materials:
-
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
-
Palladium on carbon (Pd/C, 10%) or other suitable catalyst (e.g., Raney Nickel)
-
Methanol or Ethanol
-
Hydrogen gas
Procedure:
-
In a high-pressure reaction vessel, dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Seal the vessel and purge with an inert gas, followed by pressurizing with hydrogen gas (typical pressures range from 50 to 500 psi).
-
The reaction mixture is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
After the reaction is complete, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield 3-(2-aminoethyl)azetidine.
Step 3: Synthesis of 3-Boc-aminoethylazetidine
This final step involves the protection of the primary amine on the ethyl side chain.
Materials:
-
3-(2-Aminoethyl)azetidine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve 3-(2-aminoethyl)azetidine in dichloromethane.
-
Add triethylamine (1.1 to 1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography to afford 3-Boc-aminoethylazetidine.
Data Presentation
| Step | Reactant(s) | Product | Reagents | Solvent | Temperature | Time | Yield | Purity |
| 1 | 1-Boc-3-azetidinone, Diethyl (cyanomethyl)phosphonate | tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | Potassium tert-butoxide | THF | -5 °C to RT | 21 h | ~72% | >95% |
| 2 | tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | 3-(2-Aminoethyl)azetidine | H₂, Pd/C | Methanol | RT | - | - | - |
| 3 | 3-(2-Aminoethyl)azetidine | 3-Boc-aminoethylazetidine | (Boc)₂O, Et₃N | DCM | 0 °C to RT | - | - | - |
Note: Yields and purity for steps 2 and 3 are dependent on the specific reaction conditions and purification methods used and would need to be determined experimentally.
Visualizations
Synthetic Workflow
Caption: Overall synthetic scheme for 3-Boc-aminoethylazetidine.
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction step.
References
An In-Depth Technical Guide to the Synthesis of 3-(2-(tert-butoxycarbonylamino)ethyl)azetidine
This technical guide provides a detailed protocol for the synthesis of 3-(2-(tert-butoxycarbonylamino)ethyl)azetidine, a valuable building block for researchers, scientists, and professionals in drug development. The outlined synthetic route is a multi-step process commencing with the commercially available 1-Boc-3-azetidinone. The synthesis involves a Horner-Wadsworth-Emmons reaction to introduce a cyanomethylene group, followed by reduction of the nitrile and the exocyclic double bond, and subsequent protection of the resulting primary amine.
Synthetic Pathway Overview
The synthesis proceeds through three key stages: olefination, reduction, and protection. This approach allows for the controlled construction of the desired side chain at the 3-position of the azetidine ring.
Caption: Overall synthetic pathway for 3-(2-(tert-butoxycarbonylamino)ethyl)azetidine.
Experimental Protocols
Step 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
This step employs a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group onto the azetidine ring.
Reaction Scheme:
Caption: Horner-Wadsworth-Emmons reaction for the synthesis of the intermediate.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 1-Boc-3-azetidinone | 171.19 | 10.0 | 58.4 | 1.0 |
| Diethyl (cyanomethyl)phosphonate | 177.12 | 12.4 | 70.1 | 1.2 |
| Potassium tert-butoxide | 112.21 | 7.88 | 70.1 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - | - |
Procedure:
-
To a solution of diethyl (cyanomethyl)phosphonate (12.4 g, 70.1 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere, add potassium tert-butoxide (7.88 g, 70.1 mmol) portion-wise at 0 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of 1-Boc-3-azetidinone (10.0 g, 58.4 mmol) in anhydrous THF (100 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution (100 mL).
-
Extract the mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate as a white solid.
Expected Yield: 85-95%
Step 2: Synthesis of tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate
This step involves the reduction of both the nitrile and the exocyclic double bond to yield the primary amine.
Reaction Scheme:
Caption: Reduction of the intermediate to form the primary amine.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) |
| tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | 194.23 | 10.0 | 51.5 |
| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |
| Ethanol | - | 200 mL | - |
| Hydrogen (H₂) | - | Balloon | - |
Procedure:
-
To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (10.0 g, 51.5 mmol) in ethanol (200 mL) in a hydrogenation flask, add 10% Pd/C (1.0 g).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 24 hours.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with ethanol (50 mL).
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate, which can be used in the next step without further purification.
Expected Yield: Quantitative
Step 3: Synthesis of 3-(2-(tert-butoxycarbonylamino)ethyl)azetidine
The final step is the protection of the primary amine with a Boc group.
Reaction Scheme:
Caption: Boc protection of the primary amine.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate | 198.28 | 10.2 | 51.5 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 12.3 | 56.6 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 7.2 mL | 51.5 | 1.0 |
| Dichloromethane (DCM), anhydrous | - | 200 mL | - | - |
Procedure:
-
Dissolve the crude tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate (10.2 g, 51.5 mmol) in anhydrous dichloromethane (200 mL).
-
Add triethylamine (7.2 mL, 51.5 mmol) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (12.3 g, 56.6 mmol) in dichloromethane (50 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to obtain the final product, 3-(2-(tert-butoxycarbonylamino)ethyl)azetidine.
Expected Yield: 80-90%
Summary of Quantitative Data
| Step | Starting Material | Product | M.W. ( g/mol ) | Starting Amount (g) | Expected Yield (%) |
| 1 | 1-Boc-3-azetidinone | tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | 194.23 | 10.0 | 85-95 |
| 2 | tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate | 198.28 | 10.0 | Quantitative |
| 3 | tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate | 3-(2-(tert-butoxycarbonylamino)ethyl)azetidine | 298.41 | 10.2 | 80-90 |
An In-depth Technical Guide to the Chemical Properties of 3-Boc-aminoethylazetidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 3-Boc-aminoethylazetidine, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
3-Boc-aminoethylazetidine, systematically named tert-butyl (2-(azetidin-3-yl)ethyl)carbamate, is a bifunctional molecule featuring a reactive secondary amine within the azetidine ring and a Boc-protected primary amine.[1] This structure makes it an ideal linker component in the synthesis of PROTACs, molecules designed to induce the degradation of specific target proteins.[1][2]
Table 1: Physicochemical Properties of 3-Boc-aminoethylazetidine and Related Compounds
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |
| Molecular Weight | 200.28 g/mol | [1] |
| CAS Number | 162696-31-3 | [1] |
| Appearance | White to off-white solid or oil | General observation for similar compounds |
| Boiling Point | 278 °C (Predicted for an isomer) | N/A |
| Melting Point | 63-72 °C (for 3-N-Boc-amino-azetidine) | [3] |
| Solubility | Soluble in water (5g/100ml for a related compound) and common organic solvents like methanol, ethanol, and dichloromethane. | [3][4] |
| Topological Polar Surface Area (TPSA) | 50.36 Ų | [5] |
| Predicted LogP | 1.12 | [5] |
Note: Some physical properties are for structurally similar compounds and should be considered as estimates.
Stability and Reactivity
The chemical behavior of 3-Boc-aminoethylazetidine is dictated by its two main functional groups: the azetidine ring and the Boc-protected amine.
-
Azetidine Ring: The four-membered azetidine ring is characterized by significant ring strain (approximately 25.4 kcal/mol), making it more reactive than larger saturated heterocycles like pyrrolidine.[6] This strain allows for ring-opening reactions under certain conditions, although it is generally more stable than the highly strained three-membered aziridine ring.[6] The secondary amine within the azetidine ring is nucleophilic and can readily undergo reactions such as alkylation, acylation, and arylation.
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic and nucleophilic environments. It is, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This orthogonal stability is crucial in multi-step syntheses.
Experimental Protocols
Synthesis of tert-butyl (2-(azetidin-3-yl)ethyl)carbamate (A Representative Protocol)
This protocol describes a two-step process starting from a commercially available N-Boc-3-azetidinone.
Step 1: Horner-Wadsworth-Emmons reaction to form tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.05 eq) in dry tetrahydrofuran (THF) at 0 °C, add methyl 2-(dimethoxyphosphoryl)acetate (1.05 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1-Boc-3-azetidinone (1.0 eq) in dry THF.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Reduction of the ester and subsequent protection.
A detailed, verified protocol for this specific transformation is not publicly available. The following is a generalized conceptual workflow.
Caption: A plausible multi-step synthetic pathway to 3-Boc-aminoethylazetidine.
Purification Protocol
Purification of the final product would typically be achieved through flash column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate in hexanes as the eluent system. The purity of the collected fractions should be assessed by thin-layer chromatography (TLC) and confirmed by spectroscopic methods.
Spectroscopic Data (Representative)
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Boc group: A characteristic singlet at approximately 1.4 ppm, integrating to 9 protons.
-
Azetidine ring protons: A complex multiplet region between 3.0 and 4.0 ppm.
-
Ethyl chain protons: Multiplets corresponding to the two CH₂ groups of the ethyl chain.
-
NH protons: Broad signals that may be exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Boc group: Resonances for the quaternary carbon at ~80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the Boc group would appear around 156 ppm.
-
Azetidine ring carbons: Peaks in the aliphatic region, typically between 40 and 60 ppm.
-
Ethyl chain carbons: Resonances for the two CH₂ carbons.
FTIR (Fourier-Transform Infrared) Spectroscopy
-
N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the amine.
-
C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.
-
C=O stretch (Boc group): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
N-H bend: An absorption band around 1500-1600 cm⁻¹.
Mass Spectrometry (MS)
The expected molecular ion peak [M+H]⁺ in ESI-MS would be at m/z 201.16. Fragmentation would likely involve the loss of the Boc group or cleavage of the azetidine ring.
Role in Drug Discovery and Development
3-Boc-aminoethylazetidine is a valuable building block in medicinal chemistry, primarily utilized as a linker in the construction of PROTACs.[1][2]
PROTAC Signaling Pathway
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. 3-Boc-aminoethylazetidine provides a flexible and synthetically tractable scaffold to connect the target-binding ligand and the E3 ligase-binding ligand.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The azetidine ring in the linker can influence the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are critical for drug efficacy. The Boc-protected amine allows for selective functionalization during the synthesis of the PROTAC molecule.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-N-Boc-amino-azetidine | 91188-13-5 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
3-Boc-aminoethylazetidine CAS number and characterization
Chemical Name: tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate
CAS Number: 162696-31-3
Introduction
tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate, commonly referred to as 3-Boc-aminoethylazetidine, is a bifunctional molecule featuring a protected amine and a reactive secondary amine within an azetidine ring. This unique structural arrangement makes it a valuable building block in medicinal chemistry and drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its azetidine moiety provides a rigid scaffold, while the Boc-protected aminoethyl group offers a versatile point for linker attachment. This guide provides a comprehensive overview of its characterization, and its role in synthetic methodologies.
Chemical Characterization
The definitive identification and quality assessment of tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate rely on a combination of spectroscopic and physical data.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 162696-31-3 | [1][2] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |
| Molecular Weight | 200.28 g/mol | [1] |
| Purity | ≥95% | [2] |
| Appearance | Solid | |
| Storage | 4°C, protect from light | [2] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), methylene groups of the ethyl chain, and protons on the azetidine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the Boc group (around 156 ppm), the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the ethyl chain and the azetidine ring.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M+H]⁺ at approximately m/z 201.16, corresponding to the protonated molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the carbamate (around 3350 cm⁻¹), C=O stretching of the carbamate (around 1690 cm⁻¹), and C-N stretching.
Experimental Protocols
A detailed experimental protocol for the synthesis of tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate is not publicly available in peer-reviewed journals. However, a general synthetic approach can be outlined based on established organic chemistry principles for the formation of carbamates and the alkylation of azetidines.
General Synthetic Approach
The synthesis would likely involve a multi-step process starting from a suitable azetidine precursor. A plausible synthetic route is the reaction of a 3-substituted azetidine with a Boc-protected aminoethylating agent.
Materials:
-
3-Azetidineacetonitrile or a similar 3-substituted azetidine precursor
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Reducing agent (e.g., Lithium aluminum hydride, Raney Nickel)
-
Appropriate solvents (e.g., Tetrahydrofuran, Ethanol, Dichloromethane)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
Procedure Outline:
-
Reduction of the Nitrile: The nitrile group of 3-azetidineacetonitrile would be reduced to a primary amine using a suitable reducing agent like lithium aluminum hydride in an anhydrous solvent such as THF.
-
Boc Protection: The resulting primary amine would then be protected with a Boc group by reacting it with di-tert-butyl dicarbonate in the presence of a base like triethylamine in a solvent such as dichloromethane.
-
Work-up and Purification: The reaction mixture would be quenched, and the product extracted with an organic solvent. The crude product would then be purified using column chromatography on silica gel to yield the final tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate.
Characterization Protocol:
-
NMR Spectroscopy: A sample of the purified product would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a 400 MHz or higher NMR spectrometer to obtain ¹H and ¹³C NMR spectra.
-
Mass Spectrometry: The molecular weight and fragmentation pattern would be determined using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
IR Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film or KBr pellet.
Applications in PROTACs
tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate is a valuable linker precursor in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The azetidine ring of this molecule can be functionalized to attach to a ligand for an E3 ligase, while the Boc-protected amine can be deprotected to reveal a primary amine, which can then be coupled to a ligand for the target protein, forming the complete PROTAC molecule.
PROTAC Synthesis Workflow
Caption: General workflow for the synthesis of a PROTAC molecule.
Conclusion
tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate (CAS: 162696-31-3) is a key synthetic intermediate with significant applications in modern drug discovery, particularly in the design and synthesis of PROTACs. Its well-defined structure and versatile functional groups make it a valuable tool for researchers in medicinal chemistry. The characterization data and synthetic strategies outlined in this guide provide a foundational understanding for its use in the laboratory.
References
Spectroscopic Analysis of 3-Boc-aminoethylazetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 3-Boc-aminoethylazetidine, a key intermediate in medicinal chemistry. The following sections present anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This information is crucial for the structural verification and quality control of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. For 3-Boc-aminoethylazetidine, both ¹H and ¹³C NMR are vital for confirming the presence of the Boc protecting group and the integrity of the azetidine and ethyl moieties.
Expected ¹H NMR Data
The proton NMR spectrum of 3-Boc-aminoethylazetidine is expected to show characteristic signals for the tert-butyl group of the Boc protecting group, the protons of the azetidine ring, and the ethyl linker. The chemical shifts can be influenced by the solvent used for analysis.[1]
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc Group | |||
| -C(CH₃)₃ | ~1.4 | Singlet | 9H |
| Ethyl Linker | |||
| -CH₂-NH-Boc | ~3.2 | Triplet | 2H |
| -CH₂-Azetidine | ~1.8 | Quartet | 2H |
| Azetidine Ring | |||
| -CH (methine) | ~2.5 | Multiplet | 1H |
| -CH₂ (ring) | ~3.6 | Multiplet | 2H |
| -CH₂ (ring) | ~3.0 | Multiplet | 2H |
| Amine | |||
| -NH-Boc | Broad Singlet | 1H |
Expected ¹³C NMR Data
The carbon NMR spectrum will corroborate the structural features observed in the ¹H NMR.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Boc Group | |
| -C =O | ~156 |
| -C (CH₃)₃ | ~79 |
| -C(C H₃)₃ | ~28 |
| Ethyl Linker | |
| -C H₂-NH-Boc | ~40 |
| -C H₂-Azetidine | ~35 |
| Azetidine Ring | |
| -C H (methine) | ~30 |
| -C H₂ (ring) | ~55 |
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring NMR spectra of Boc-protected amino compounds is as follows:[1]
-
Sample Preparation: Dissolve 5-10 mg of 3-Boc-aminoethylazetidine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is then locked using the deuterium signal from the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired. Typical parameters include a frequency of 400 MHz, 16 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is then acquired. Typical parameters might include a frequency of 100 MHz, a larger number of scans (e.g., 1024), and a relaxation delay of 2 seconds to ensure full relaxation of the carbon nuclei.
-
Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. For Boc-protected amines, electrospray ionization (ESI) is a common technique.
Expected Mass Spectrometry Data
The mass spectrum of 3-Boc-aminoethylazetidine is expected to show the protonated molecular ion, as well as characteristic fragment ions resulting from the loss of the Boc group or parts of it. The Boc group is known to be labile under certain MS conditions.[2][3]
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 201.16 | Protonated molecular ion |
| [M-C₄H₈+H]⁺ | 145.10 | Loss of isobutylene |
| [M-Boc+H]⁺ | 101.11 | Loss of the entire Boc group |
Experimental Protocol for Mass Spectrometry
A general procedure for acquiring an ESI mass spectrum is as follows:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The sample solution is infused into the mass spectrometer's ion source at a constant flow rate.
-
Ionization: Electrospray ionization is used to generate gas-phase ions from the sample solution.
-
Mass Analysis: The ions are then transferred to the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where their mass-to-charge ratios are determined.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
Visualizations
The following diagrams illustrate the chemical structure, a logical workflow for spectroscopic analysis, and a potential fragmentation pathway in mass spectrometry.
Caption: Chemical structure of 3-Boc-aminoethylazetidine.
Caption: General workflow for spectroscopic analysis.
References
Chiral Synthesis of 3-(2-(Boc-amino)ethyl)azetidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and efficient chiral synthetic route to 3-(2-(Boc-amino)ethyl)azetidine, a valuable building block in medicinal chemistry. The azetidine scaffold is a privileged motif in drug discovery, and the introduction of a chiral side chain offers opportunities for developing novel therapeutics with enhanced potency and selectivity. This document details the proposed synthetic pathway, complete with step-by-step experimental protocols, quantitative data for key transformations, and workflow visualizations to facilitate its practical implementation.
Proposed Synthetic Strategy
The enantioselective synthesis of the target compound, (S)- or (R)-tert-butyl (2-(azetidin-3-yl)ethyl)carbamate, is designed to proceed via a five-step sequence commencing with commercially available N-Boc-3-azetidinone. The key strategic element of this pathway is the introduction of chirality via a catalytic asymmetric hydrogenation of a tetrasubstituted α,β-unsaturated ester intermediate.
The overall synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for chiral 3-(2-(Boc-amino)ethyl)azetidine.
Quantitative Data Summary
The following table summarizes the expected yields and key analytical data for each step of the synthesis, based on literature precedents for similar transformations.
| Step | Product | Starting Material | Reagents | Yield (%) | Purity/ee (%) | Reference |
| 1 | tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | N-Boc-3-azetidinone | Methyl 2-(dimethoxyphosphoryl)acetate, NaH | 85-95 | >98 (NMR) | [1] |
| 2 | tert-butyl (S)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | H₂, [Ir(cod)(PCy₃)(py)]PF₆, Chiral Ligand | 90-98 | >95 (ee) | [1][2] |
| 3 | tert-butyl (S)-3-(2-hydroxyethyl)azetidine-1-carboxylate | tert-butyl (S)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | LiBH₄ | 85-95 | >98 (NMR) | [3][4] |
| 4 | tert-butyl (S)-3-(2-azidoethyl)azetidine-1-carboxylate | tert-butyl (S)-3-(2-hydroxyethyl)azetidine-1-carboxylate | 1. TsCl, Et₃N, DMAP2. NaN₃ | 80-90 (over 2 steps) | >98 (NMR) | [5][6] |
| 5 | tert-butyl (S)-(2-(azetidin-3-yl)ethyl)carbamate | tert-butyl (S)-3-(2-azidoethyl)azetidine-1-carboxylate | 1. PPh₃, H₂O2. Boc₂O | 85-95 (over 2 steps) | >98 (NMR) | [7][8][9] |
Detailed Experimental Protocols
Step 1: Horner-Wadsworth-Emmons Olefination
This step involves the reaction of N-Boc-3-azetidinone with a phosphonate ylide to generate the α,β-unsaturated ester intermediate.
Protocol: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, is added dropwise methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq.). The mixture is stirred at 0 °C for 30 minutes, after which a solution of N-Boc-3-azetidinone (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate as a colorless oil.[1]
Step 2: Asymmetric Hydrogenation
This crucial step establishes the stereocenter through the enantioselective reduction of the exocyclic double bond using a chiral iridium catalyst.
Caption: Key transformation for introducing chirality.
Protocol: In a glovebox, a high-pressure reactor is charged with tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq.), a chiral iridium catalyst precursor such as [Ir(cod)(PCy₃)(py)]PF₆ (0.5-2 mol%), and a suitable chiral ligand (e.g., a phosphino-oxazoline (PHOX) derivative, 0.5-2.2 mol%). Anhydrous, degassed dichloromethane (DCM) is added, and the reactor is sealed. The reactor is then removed from the glovebox, purged with hydrogen gas, and pressurized to 50 bar of hydrogen. The reaction mixture is stirred at room temperature for 24-48 hours. After carefully venting the hydrogen, the solvent is removed under reduced pressure. The enantiomeric excess (ee) of the crude product, tert-butyl (S)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, is determined by chiral HPLC analysis. The product is purified by flash column chromatography.[1][2]
Step 3: Ester Reduction
The methyl ester is selectively reduced to the corresponding primary alcohol.
Protocol: To a solution of tert-butyl (S)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (1.0 eq.) in anhydrous THF at 0 °C, is added lithium borohydride (LiBH₄, 2.0 eq.) portion-wise. The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is carefully quenched by the slow addition of water, followed by 1 M HCl to adjust the pH to ~7. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give tert-butyl (S)-3-(2-hydroxyethyl)azetidine-1-carboxylate, which is often used in the next step without further purification.[3][4]
Step 4: Conversion of Alcohol to Azide
This two-step sequence converts the primary alcohol into an azide, a precursor to the amine.
Caption: Two-step conversion of the alcohol to the azide intermediate.
Protocol:
-
Tosylation: To a solution of tert-butyl (S)-3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous DCM at 0 °C, is added p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise. The reaction is stirred at room temperature for 12-16 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tosylate, which is used directly in the next step.[6]
-
Azide Displacement: The crude tosylate is dissolved in dimethylformamide (DMF), and sodium azide (NaN₃, 3.0 eq.) is added.[5] The mixture is heated to 60-80 °C and stirred for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, tert-butyl (S)-3-(2-azidoethyl)azetidine-1-carboxylate, is purified by flash column chromatography.
Step 5: Azide Reduction and Boc Protection
The final step involves the reduction of the azide to the primary amine, followed by protection with a Boc group.
Protocol:
-
Staudinger Reduction: To a solution of tert-butyl (S)-3-(2-azidoethyl)azetidine-1-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 9:1 v/v), is added triphenylphosphine (PPh₃, 1.1 eq.).[7][8][9] The reaction mixture is stirred at room temperature for 8-12 hours. The solvent is removed under reduced pressure, and the crude amine is taken to the next step.
-
Boc Protection: The crude amine is dissolved in DCM, and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and triethylamine (1.5 eq.) are added. The reaction is stirred at room temperature for 4-6 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, tert-butyl (S)-(2-(azetidin-3-yl)ethyl)carbamate, is purified by flash column chromatography.
Alternative Strategy: Racemic Synthesis and Chiral Resolution
Conclusion
This technical guide outlines a robust and feasible synthetic route for the chiral synthesis of 3-(2-(Boc-amino)ethyl)azetidine. The key to this strategy is the highly enantioselective iridium-catalyzed hydrogenation of a tetrasubstituted olefin. The subsequent functional group manipulations are based on well-established and reliable chemical transformations. The detailed protocols and compiled data provided herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the synthesis of this and related chiral azetidine-containing building blocks for the exploration of new chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ester to Alcohol - LiBH4 [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. benchchem.com [benchchem.com]
- 9. Staudinger reaction - Wikipedia [en.wikipedia.org]
Synthesis of Enantiomerically Pure 3-Boc-aminoethylazetidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust and widely applicable synthetic route for the preparation of enantiomerically pure 3-Boc-aminoethylazetidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the commercially available 1-Boc-3-azetidinone and proceeds through a four-step sequence involving an asymmetric reduction, functional group manipulation, and a final protection step. This guide offers detailed experimental protocols, quantitative data for each step, and visualizations to facilitate a thorough understanding of the synthetic pathway.
Synthetic Strategy Overview
The chosen synthetic pathway is designed for efficiency and stereochemical control, starting from an achiral precursor and introducing chirality via a highly selective catalytic reaction. The key transformations are:
-
Enantioselective Ketone Reduction: The synthesis begins with the asymmetric reduction of the prochiral 1-Boc-3-azetidinone to the corresponding chiral alcohol, (S)-1-Boc-3-hydroxymethylazetidine. The Corey-Bakshi-Shibata (CBS) reduction is the method of choice for this step, known for its high enantioselectivity.[1][2][3]
-
Hydroxyl Group Activation: The primary alcohol of the chiral intermediate is then converted into a more reactive leaving group, typically a tosylate, to facilitate subsequent nucleophilic substitution.
-
Introduction of the Amino Group: A two-step sequence is employed to introduce the primary amine. First, the tosylate is displaced with sodium azide, a reliable and efficient nucleophile. The resulting azide is then reduced to the primary amine.
-
Final Boc Protection: The synthesis is completed by the protection of the newly formed primary amine with a second Boc group, yielding the target molecule, enantiomerically pure (S)-3-Boc-aminoethylazetidine.
This strategy offers a reliable and scalable route to the desired product with excellent control over the stereochemistry at the C3 position of the azetidine ring.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for each step of the synthesis, along with a summary of the expected quantitative data.
Step 1: Enantioselective Reduction of 1-Boc-3-azetidinone
The first step focuses on the asymmetric reduction of 1-Boc-3-azetidinone to (S)-1-Boc-3-hydroxymethylazetidine using the Corey-Bakshi-Shibata (CBS) reduction methodology.[1][2][4]
Experimental Protocol:
To a solution of (S)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.2 eq) dropwise. The mixture is stirred for 15 minutes at 0 °C. A solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF is then added dropwise at -78 °C. The reaction mixture is stirred at -78 °C for 2 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is allowed to warm to room temperature and stirred for 30 minutes. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford (S)-1-Boc-3-hydroxymethylazetidine.
Step 2: Tosylation of (S)-1-Boc-3-hydroxymethylazetidine
The chiral alcohol is converted to its corresponding tosylate to create a good leaving group for the subsequent nucleophilic substitution.
Experimental Protocol:
To a solution of (S)-1-Boc-3-hydroxymethylazetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C is added p-toluenesulfonyl chloride (1.2 eq) portionwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude (S)-1-Boc-3-(tosyloxymethyl)azetidine is used in the next step without further purification.
Step 3: Azide Formation and Reduction to the Primary Amine
This two-part step involves the displacement of the tosylate with azide, followed by the reduction of the azide to the primary amine.
Experimental Protocol (Azide Formation):
To a solution of the crude (S)-1-Boc-3-(tosyloxymethyl)azetidine (1.0 eq) in dimethylformamide (DMF) is added sodium azide (3.0 eq). The reaction mixture is heated to 80 °C and stirred for 12 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude (S)-1-Boc-3-(azidomethyl)azetidine is taken to the next step without further purification.
Experimental Protocol (Azide Reduction):
To a solution of the crude (S)-1-Boc-3-(azidomethyl)azetidine (1.0 eq) in methanol is added palladium on carbon (10% w/w, 0.1 eq). The flask is evacuated and backfilled with hydrogen gas (balloon). The reaction mixture is stirred vigorously at room temperature for 6 hours. The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to give the crude (S)-1-Boc-3-(aminomethyl)azetidine, which is used in the final step.[5][6][7]
Step 4: Boc Protection of (S)-1-Boc-3-(aminomethyl)azetidine
The final step is the protection of the primary amine with a di-tert-butyl dicarbonate (Boc2O) to yield the target compound.
Experimental Protocol:
To a solution of the crude (S)-1-Boc-3-(aminomethyl)azetidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C is added di-tert-butyl dicarbonate (1.2 eq) in DCM dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford enantiomerically pure (S)-3-Boc-aminoethylazetidine.
Quantitative Data Summary
The following table summarizes the typical yields and enantiomeric excess (e.e.) for each step in the synthesis of enantiomerically pure (S)-3-Boc-aminoethylazetidine.
| Step | Reaction | Starting Material | Product | Yield (%) | e.e. (%) |
| 1 | Enantioselective Reduction | 1-Boc-3-azetidinone | (S)-1-Boc-3-hydroxymethylazetidine | 85-95 | >98 |
| 2 | Tosylation | (S)-1-Boc-3-hydroxymethylazetidine | (S)-1-Boc-3-(tosyloxymethyl)azetidine | 90-98 | >98 |
| 3a | Azide Formation | (S)-1-Boc-3-(tosyloxymethyl)azetidine | (S)-1-Boc-3-(azidomethyl)azetidine | 80-90 | >98 |
| 3b | Azide Reduction | (S)-1-Boc-3-(azidomethyl)azetidine | (S)-1-Boc-3-(aminomethyl)azetidine | 90-99 | >98 |
| 4 | Boc Protection | (S)-1-Boc-3-(aminomethyl)azetidine | (S)-3-Boc-aminoethylazetidine | 85-95 | >98 |
Visualizations
Synthetic Pathway
The following diagram illustrates the complete synthetic route from 1-Boc-3-azetidinone to enantiomerically pure (S)-3-Boc-aminoethylazetidine.
Caption: Synthetic route to enantiomerically pure (S)-3-Boc-aminoethylazetidine.
Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: Detailed workflow for the multi-step synthesis.
References
- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. chemscene.com [chemscene.com]
- 6. 1-叔丁氧羰基-3-(氨基甲基)氮杂环丁烷 | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-Boc-3-(Aminomethyl)azetidine | 325775-44-8 [chemicalbook.com]
starting materials for 3-Boc-aminoethylazetidine synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a robust synthetic pathway for the preparation of 3-Boc-aminoethylazetidine, a valuable building block in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, 1-Boc-3-azetidinone, and proceeds through a two-step sequence involving a Horner-Wadsworth-Emmons reaction followed by a reduction. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to facilitate its application in a laboratory setting.
I. Synthetic Strategy Overview
The synthesis of 3-Boc-aminoethylazetidine is achieved through the following key transformations:
-
Horner-Wadsworth-Emmons Reaction: 1-Boc-3-azetidinone is reacted with diethyl (cyanomethyl)phosphonate in the presence of a base to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate. This reaction efficiently introduces the required two-carbon side chain with a nitrile functionality.
-
Reduction: The resulting α,β-unsaturated nitrile is then subjected to reduction to saturate the carbon-carbon double bond and reduce the nitrile to a primary amine. This transformation can be achieved using various reducing agents, with catalytic hydrogenation or metal hydride reduction being common methods. The final step involves the protection of the newly formed primary amine with a Boc group.
II. Data Presentation
The following tables summarize the key quantitative data for the synthesis of 3-Boc-aminoethylazetidine.
Table 1: Reagents for the Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Boc-3-azetidinone | C₈H₁₃NO₃ | 171.19 | 20.0 g | 116.8 mmol |
| Diethyl (cyanomethyl)phosphonate | C₆H₁₂NO₃P | 177.14 | 24.8 g | 140 mmol |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | 128.5 mL (1 M in THF) | 128.5 mmol |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 367 mL | - |
Table 2: Reaction Conditions and Yield for the Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
| Parameter | Value |
| Reaction Temperature | -5 °C to room temperature |
| Reaction Time | 19 hours |
| Product Yield | Not explicitly stated, but the procedure is for a scale-up production. |
| Product Purity | Not explicitly stated. |
Table 3: Reagents for the Reduction of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate and Boc Protection
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Notes |
| tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | C₁₀H₁₄N₂O₂ | 194.23 | Starting material for this step. |
| Lithium Aluminium Hydride (LiAlH₄) | H₄AlLi | 37.95 | A strong reducing agent for nitriles.[1][2][3][4] |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | For Boc protection of the primary amine. |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Base for the Boc protection reaction. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent for the Boc protection reaction. |
III. Experimental Protocols
A. Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate[5]
-
To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in anhydrous tetrahydrofuran (THF, 300 mL) under a hydrogen atmosphere, slowly add a 1 M solution of potassium tert-butoxide in THF (128.5 mL, 128.5 mmol) while maintaining the temperature at -5 °C.
-
Stir the resulting mixture at -5 °C for 3 hours.
-
Add a solution of 1-Boc-3-azetidinone (20.0 g, 116.8 mmol) in anhydrous THF (67 mL) to the reaction mixture.
-
Continue stirring at -5 °C for an additional 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Work-up of the reaction is not detailed in the source but would typically involve quenching the reaction with water, extracting the product with an organic solvent, drying the organic layer, and concentrating under reduced pressure. Purification would likely be performed by column chromatography.
B. Reduction of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate and Boc Protection (General Procedure)
Note: A specific experimental protocol for the reduction of this particular substrate was not found. The following is a general procedure for the reduction of a nitrile to a primary amine using LiAlH₄, followed by a standard Boc protection. This procedure should be optimized for the specific substrate.
-
Reduction:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminium hydride (LiAlH₄) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in anhydrous THF to the LiAlH₄ suspension. The addition should be done cautiously as the reaction is exothermic.[1]
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF or another suitable organic solvent.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(2-aminoethyl)azetidine.
-
-
Boc Protection:
-
Dissolve the crude 3-(2-aminoethyl)azetidine in dichloromethane (DCM).
-
Add triethylamine (Et₃N) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford 3-Boc-aminoethylazetidine.
-
IV. Mandatory Visualization
Caption: Synthetic pathway for 3-Boc-aminoethylazetidine.
References
Methodological & Application
The Role of Boc-Protected Amino-Azetidines and Related Scaffolds in Modern Drug Discovery: Applications and Protocols
Application Notes
Boc-protected amino-azetidines and their analogs are versatile intermediates in the synthesis of a wide array of biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability during synthetic manipulations and can be readily removed under mild acidic conditions, allowing for further functionalization.
Key applications in medicinal chemistry include:
-
Introduction of 3D-Structural Complexity: Azetidine rings, being small and strained, introduce well-defined three-dimensional geometry into drug candidates. This can lead to improved binding affinity and selectivity for the target protein by enabling access to deeper or more complex binding pockets.
-
Modulation of Physicochemical Properties: The incorporation of these scaffolds can significantly impact a molecule's properties, such as solubility, lipophilicity (logP), and metabolic stability. The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, improving aqueous solubility.
-
Bioisosteric Replacement: Azetidine and other small heterocyclic moieties can serve as bioisosteres for other functional groups, such as gem-dimethyl groups or phenyl rings. This strategy is often employed to fine-tune the pharmacokinetic and pharmacodynamic profile of a lead compound.
-
Scaffolds for Library Synthesis: Due to the ease of Boc deprotection and subsequent derivatization, these building blocks are ideal for the creation of compound libraries for high-throughput screening. This allows for the rapid exploration of the structure-activity relationship (SAR) around a core scaffold.
Experimental Protocols
The following are generalized protocols for the incorporation and manipulation of Boc-protected amino-heterocycles in a medicinal chemistry setting. These are illustrative and would require optimization for specific substrates and reactions.
Protocol 1: Reductive Amination using a Boc-Protected Amino-Heterocycle
This protocol describes a general method for coupling a Boc-protected amine with a carbonyl compound.
Materials:
-
Boc-protected amino-heterocycle (e.g., a Boc-amino-azetidine derivative)
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Anhydrous solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH))
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve the aldehyde or ketone (1.0 eq) and the Boc-protected amino-heterocycle (1.1 eq) in the chosen anhydrous solvent.
-
If required, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boc-Deprotection
This protocol outlines the standard procedure for the removal of the Boc protecting group.
Materials:
-
Boc-protected compound
-
Acidic solution (e.g., 4M HCl in dioxane, trifluoroacetic acid (TFA))
-
Anhydrous solvent (e.g., dichloromethane (DCM))
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of anhydrous DCM.
-
Add the acidic solution (e.g., 4M HCl in dioxane or TFA) in excess (typically 10-20 equivalents).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt can often be used directly in the next step or can be neutralized by washing with a mild base (e.g., saturated aqueous sodium bicarbonate) and extracting with an organic solvent.
Drug Discovery Workflow
The following diagram illustrates a typical workflow in a medicinal chemistry program utilizing a novel building block like a Boc-protected amino-azetidine.
Caption: A generalized workflow for the utilization of novel building blocks in a drug discovery program.
Quantitative Data Summary
As no specific quantitative data for compounds derived from 3-Boc-aminoethylazetidine was found, the following table presents a hypothetical structure-activity relationship (SAR) to illustrate how such data would typically be organized. This table is for illustrative purposes only.
| Compound ID | R Group | Target IC50 (nM) | Cell Proliferation EC50 (µM) | Microsomal Stability (t1/2, min) |
| Lead-1 | H | 150 | 5.2 | 35 |
| Analog-1A | 4-Fluorophenyl | 25 | 0.8 | 62 |
| Analog-1B | 3-Chlorophenyl | 45 | 1.5 | 55 |
| Analog-1C | 2-Methoxyphenyl | 110 | 3.1 | 41 |
| Analog-1D | Cyclohexyl | 250 | >10 | 28 |
This table would allow researchers to quickly assess the impact of different substituents (R Group) on biological activity and key pharmacokinetic parameters, guiding the next round of synthesis and optimization.
Application Notes: 3-Boc-aminoethylazetidine as a Versatile Building Block in Drug Discovery
Introduction
In the field of medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged structure" in drug discovery.[1] Its incorporation into molecules can impart favorable physicochemical properties, such as improved metabolic stability, increased aqueous solubility, and reduced lipophilicity, while providing a rigid three-dimensional structure that can be strategically decorated.[1] Derivatives of azetidine have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and dopamine antagonist properties.[1][2][3]
3-Boc-aminoethylazetidine, in particular, is a highly valuable bifunctional building block. It features a Boc-protected primary amine, which allows for selective deprotection and subsequent derivatization, and a secondary amine within the azetidine ring that can be functionalized independently. This dual functionality enables the straightforward synthesis of diverse compound libraries for screening and structure-activity relationship (SAR) studies, making it an attractive starting material for developing novel therapeutics, particularly kinase inhibitors.[4][5]
Application Example: Synthesis of a Kinase Inhibitor Library
Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[][7] Consequently, they are major targets for drug discovery. The following section outlines a general workflow for the synthesis of a library of potential kinase inhibitors using 3-Boc-aminoethylazetidine as a core scaffold. The strategy involves the deprotection of the primary amine followed by amide coupling with a diverse set of carboxylic acids.
General Synthetic Workflow
The overall process involves a two-step sequence: (1) Removal of the acid-labile Boc protecting group to unmask the primary amine, and (2) Coupling of the resulting free amine with various carboxylic acids to generate a library of amide derivatives. This workflow is a cornerstone of modern medicinal chemistry for the rapid generation of new chemical entities.
Experimental Protocols
The following are detailed, standard protocols for the key synthetic steps in the workflow.
Protocol 1: Boc Deprotection of 3-Boc-aminoethylazetidine
This procedure describes the removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA), a common and efficient method for acid-labile protecting groups.[8][9][10]
Materials:
-
3-Boc-aminoethylazetidine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Diethyl ether (cold)
Procedure:
-
Dissolution: Dissolve 3-Boc-aminoethylazetidine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a clean, dry round-bottom flask.
-
Acid Addition: While stirring at room temperature, add TFA (10-20 eq) dropwise to the solution. The reaction is typically exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.[11]
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting product is typically the TFA salt of 3-aminoethylazetidine, which can often be used directly in the next step.[11]
-
Precipitation (Optional): To isolate the salt, the residue can be triturated with cold diethyl ether, leading to the precipitation of the amine salt, which can be collected by filtration.[9]
Protocol 2: Amide Coupling with a Carboxylic Acid
This protocol details the formation of an amide bond between the deprotected 3-aminoethylazetidine and a carboxylic acid using HATU, a highly efficient peptide coupling reagent.[10][12]
Materials:
-
3-Aminoethylazetidine TFA salt (from Protocol 1)
-
Carboxylic acid (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard aqueous work-up and purification supplies (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.[10]
-
Amine Addition: In a separate flask, dissolve the 3-aminoethylazetidine TFA salt (1.1 eq) in a minimal amount of anhydrous DMF. Add DIPEA (1.2 eq) to neutralize the TFA salt, forming the free amine in situ.
-
Coupling Reaction: Add the amine solution to the pre-activated carboxylic acid mixture. Stir the reaction at room temperature for 2-16 hours. Monitor progress by LC-MS.[11]
-
Work-up: Once the reaction is complete, quench by adding water. Extract the product with an organic solvent such as ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired final amide compound.
Data Presentation: Representative SAR Table
Following the synthesis of a library of compounds, their biological activity is assessed. The data is typically compiled into a Structure-Activity Relationship (SAR) table to identify key structural features that influence potency.
| Compound ID | R Group (from R-COOH) | Target Kinase X IC₅₀ (nM) |
| 1a | Phenyl | 1,250 |
| 1b | 4-Fluorophenyl | 780 |
| 1c | 3,5-Difluorophenyl | 190[13] |
| 1d | 4-Chlorophenyl | 650 |
| 1e | Thiophene-2-yl | 450 |
| 1f | Pyridine-3-yl | 320 |
Note: The data presented is hypothetical and for illustrative purposes to demonstrate a typical SAR table format.
Biological Context and Visualization
Generic Kinase Signaling Pathway
Kinase inhibitors function by blocking the activity of specific kinases, thereby interrupting signaling cascades that drive cell proliferation and survival.[] The diagram below illustrates a simplified receptor tyrosine kinase (RTK) pathway, a common target in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 3-Boc-aminoethylazetidine in Modern Organic Synthesis: Application Notes and Protocols
For Immediate Release
Shanghai, China – December 26, 2025 – 3-Boc-aminoethylazetidine is a versatile building block gaining significant traction in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features, combining a strained azetidine ring with a protected primary amine, offer a valuable scaffold for the construction of complex molecules with diverse biological activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 3-Boc-aminoethylazetidine in key synthetic applications, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a scaffold for N-alkylation and N-acylation reactions.
Core Applications of 3-Boc-aminoethylazetidine
The primary utility of 3-Boc-aminoethylazetidine lies in its bifunctional nature. The Boc-protected amine allows for selective deprotection and subsequent functionalization, while the azetidine ring nitrogen can participate in various coupling reactions. This dual reactivity makes it an ideal component for creating libraries of compounds for structure-activity relationship (SAR) studies.
A Key Linker in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the efficacy of the PROTAC. 3-Boc-aminoethylazetidine is an emerging building block for the synthesis of these linkers. The azetidine moiety provides a degree of rigidity and a defined spatial orientation, which can be critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
While specific, publicly available protocols for the synthesis of a named PROTAC starting directly from 3-Boc-aminoethylazetidine are often proprietary, the general synthetic strategy involves a two-step process:
-
Deprotection of the Boc group: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to reveal the primary amine.
-
Functionalization: The newly exposed amine and the azetidine nitrogen are then sequentially coupled to the protein-of-interest (POI) ligand and the E3 ligase ligand, respectively (or vice versa).
The following workflow illustrates the general logic of incorporating 3-Boc-aminoethylazetidine into a PROTAC molecule.
Application Notes and Protocols for Coupling Reactions with 3-Boc-aminoethylazetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for various coupling reactions involving 3-Boc-aminoethylazetidine. This versatile building block is a valuable component in the synthesis of novel chemical entities, offering a constrained azetidine ring and a reactive primary amine for further functionalization. The following sections detail common and effective methods for amide bond formation, reductive amination, and N-alkylation, enabling the incorporation of the 3-aminoethylazetidine moiety into a wide range of molecular scaffolds.
Core Applications and Coupling Strategies
3-Boc-aminoethylazetidine can be utilized in several key synthetic transformations. The primary amino group allows for direct conjugation to carboxylic acids, aldehydes, ketones, and other electrophiles. The Boc-protecting group on the azetidine nitrogen ensures chemoselectivity and can be removed in a subsequent step to allow for further derivatization at that position.
Caption: Overview of coupling strategies for 3-Boc-aminoethylazetidine.
Amide Bond Formation (Peptide Coupling)
The formation of an amide bond is one of the most common applications for 3-Boc-aminoethylazetidine, allowing for its incorporation into peptide-like structures or for attachment to carboxylic acid-containing molecules. A variety of coupling reagents can be employed to activate the carboxylic acid for nucleophilic attack by the primary amine of the azetidine derivative.
General Workflow for Amide Coupling
Caption: A typical experimental workflow for amide coupling reactions.
Common Amide Coupling Protocols
| Coupling Reagent | Base (equivalents) | Solvent | Typical Reaction Time | Key Features & Considerations |
| HATU | DIPEA (3 eq.) | DMF | 30-60 min | Highly efficient and fast, with low racemization.[1][2] |
| HBTU | DIPEA (4 eq.) | DMF | 1-2 hours | Very effective, though excess can lead to side reactions.[1][3] |
| EDC/HOBt | DIPEA (1 eq.) | DCM or DMF | 2-4 hours | Water-soluble carbodiimide; byproducts are easily removed by washing.[3][4][5] |
| PyBOP | DIPEA (6 eq.) | DCM or DMF | 1 hour | Rapid and efficient, with byproducts that are less hazardous than those from BOP.[1] |
| DIC/HOBt | None (or DIPEA if starting from salt) | DCM/DMF | 4 hours | Good for solid-phase synthesis; the urea byproduct is soluble in many organic solvents.[3][5] |
Detailed Experimental Protocol: HATU-Mediated Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid to 3-Boc-aminoethylazetidine using HATU.
Materials:
-
Carboxylic acid (1 equivalent)
-
3-Boc-aminoethylazetidine (1.1 equivalents)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equivalents)
-
DIPEA (Diisopropylethylamine) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1M aqueous HCl solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 eq.) and HATU (1.2 eq.) in anhydrous DMF.
-
Add DIPEA (3 eq.) to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid.
-
Add a solution of 3-Boc-aminoethylazetidine (1.1 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 30-60 minutes.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).[4]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This two-step, one-pot process is highly effective for synthesizing secondary amines from 3-Boc-aminoethylazetidine.
General Workflow for Reductive Amination
Caption: A typical experimental workflow for reductive amination.
Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Solvents | Key Features & Considerations |
| Sodium triacetoxyborohydride | STAB, NaBH(OAc)₃ | DCE, DCM, THF | Mild and selective for imines over carbonyls; sensitive to water.[6][7] |
| Sodium cyanoborohydride | NaCNBH₃ | MeOH, EtOH | Stable in the presence of water; can be used at controlled pH. Lewis acids (e.g., ZnCl₂) can improve yields for less reactive substrates.[6][8] |
| Sodium borohydride | NaBH₄ | MeOH, EtOH | Can also reduce aldehydes and ketones, so it is typically added after imine formation is complete.[6][8] |
Detailed Experimental Protocol: Reductive Amination with STAB
This protocol outlines a general procedure for the reductive amination of an aldehyde or ketone with 3-Boc-aminoethylazetidine using sodium triacetoxyborohydride.
Materials:
-
Aldehyde or Ketone (1 equivalent)
-
3-Boc-aminoethylazetidine (1.1 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the aldehyde or ketone (1 eq.) in anhydrous DCE, add 3-Boc-aminoethylazetidine (1.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine or enamine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The addition may be exothermic.
-
Continue stirring at room temperature for 2 to 24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to yield the desired secondary amine.
N-Alkylation
Direct N-alkylation of the primary amine of 3-Boc-aminoethylazetidine with an alkyl halide can also be achieved. However, care must be taken to avoid over-alkylation, which is a common side reaction with primary amines.[8] Using a suitable base and controlling the stoichiometry of the reactants can favor mono-alkylation.
Detailed Experimental Protocol: N-Alkylation with an Alkyl Halide
This protocol provides a general method for the mono-N-alkylation of 3-Boc-aminoethylazetidine.
Materials:
-
3-Boc-aminoethylazetidine (1.2 equivalents)
-
Alkyl halide (e.g., R-Br, R-I) (1 equivalent)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2-3 equivalents)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-Boc-aminoethylazetidine (1.2 eq.) and the alkyl halide (1 eq.) in acetonitrile or DMF.
-
Add the base (e.g., K₂CO₃, 2-3 eq.) to the mixture.
-
Stir the reaction at room temperature or heat gently (e.g., to 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary significantly depending on the reactivity of the alkyl halide.
-
After cooling to room temperature, filter off any inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water (3x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.
Note on Selectivity: To improve selectivity for mono-alkylation, it is often beneficial to use the amine as the excess reagent.[9] For more challenging substrates, specialized methods such as those involving borane chelation may offer higher selectivity.[10]
References
- 1. peptide.com [peptide.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
Application Note: Facile Deprotection of 3-(2-(Boc-amino)ethyl)azetidine
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[1][2] 3-(2-Aminoethyl)azetidine is a valuable building block in medicinal chemistry, incorporated into various drug candidates.[3][4][5] Its synthesis often involves a Boc-protected intermediate, 3-(2-(Boc-amino)ethyl)azetidine. This application note provides detailed protocols for the efficient deprotection of this intermediate to yield the desired primary amine. The protocols described herein utilize common acidic reagents, namely trifluoroacetic acid (TFA) and hydrogen chloride (HCl), to achieve high yields of the deprotected product.[6][7]
Reaction Principle
The Boc deprotection proceeds via an acid-catalyzed cleavage of the carbamate bond. The acid protonates the carbamate, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to afford the free amine.[8] The choice of acid and solvent can be tailored to the specific requirements of the substrate and downstream applications.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the Boc deprotection of 3-(2-(Boc-amino)ethyl)azetidine based on established protocols for similar substrates.
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 | >95 | The product is obtained as a TFA salt.[9][10] |
| 2 | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature | 2 - 16 | >95 | The product is isolated as the hydrochloride salt.[11][12] |
Experimental Protocols
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the removal of the Boc protecting group using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
3-(2-(Boc-amino)ethyl)azetidine
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve 3-(2-(Boc-amino)ethyl)azetidine in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution (typically 5-10 equivalents, or a 20-50% v/v solution of TFA in DCM).[9][12]
-
Remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[13]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: CO₂ evolution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine. Alternatively, for the TFA salt, triturate the residue with diethyl ether and collect the precipitated solid by filtration.
Method 2: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane
This protocol details the use of a commercially available solution of hydrogen chloride in 1,4-dioxane for Boc deprotection.
Materials:
-
3-(2-(Boc-amino)ethyl)azetidine
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane or Methanol (MeOH)
-
Diethyl ether
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve 3-(2-(Boc-amino)ethyl)azetidine in a minimal amount of a suitable solvent such as 1,4-dioxane or methanol in a round-bottom flask.
-
Add the 4M HCl solution in 1,4-dioxane (typically 5-10 equivalents) to the stirred solution at room temperature.[11]
-
Stir the reaction mixture at room temperature. The hydrochloride salt of the deprotected amine may precipitate out of the solution.
-
Monitor the reaction by TLC or LC-MS. The reaction time can vary from 2 to 16 hours.[6][11]
-
Once the reaction is complete, the precipitated product can be collected by filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to obtain the pure 3-(2-aminoethyl)azetidine dihydrochloride salt.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt as a solid or oil. The resulting material can be triturated with diethyl ether to induce solidification.
Experimental Workflow Diagram
Caption: Workflow for the Boc deprotection of 3-(2-(Boc-amino)ethyl)azetidine.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Synthesis of Azetidines [manu56.magtech.com.cn]
- 4. Azetidine synthesis [organic-chemistry.org]
- 5. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Alkylation of 3-Boc-aminoethylazetidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 3-Boc-aminoethylazetidine, a valuable building block in medicinal chemistry. The primary method detailed is reductive amination, a robust and selective method for introducing a wide range of substituents to the primary amine of the title compound.
Introduction
3-Boc-aminoethylazetidine is a bifunctional molecule containing a protected primary amine and a reactive secondary amine within the azetidine ring. Selective N-alkylation of the primary amino group is a critical step in the synthesis of more complex molecules for drug discovery and development. Reductive amination offers a reliable strategy to achieve this transformation with high selectivity and good yields, avoiding common side reactions like overalkylation that can occur with direct alkylation methods.[1][2] This method involves the in-situ formation of an imine between the primary amine and an aldehyde or ketone, followed by immediate reduction to the corresponding secondary amine.
Reaction Principle: Reductive Amination
Reductive amination is a versatile method for forming carbon-nitrogen bonds. The reaction proceeds in two main steps:
-
Imine Formation: The primary amine of 3-Boc-aminoethylazetidine reacts with an aldehyde or ketone to form a Schiff base (imine) intermediate. This reaction is often catalyzed by mild acid.
-
Reduction: The imine is then reduced in situ to the desired N-alkylated product. A key advantage of this method is the use of mild reducing agents that selectively reduce the imine in the presence of the carbonyl starting material.[2][3]
Data Presentation: Reaction Conditions for Reductive Amination
The following table summarizes typical reaction conditions for the reductive amination of primary amines, which are applicable to 3-Boc-aminoethylazetidine.
| Parameter | Condition | Notes |
| Substrates | 3-Boc-aminoethylazetidine, Aldehyde or Ketone (1.0-1.2 equiv.) | A slight excess of the carbonyl compound can drive the imine formation. |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv.) | STAB is a mild and selective reagent, often the preferred choice for reductive aminations as it is less toxic than sodium cyanoborohydride and can be used in the presence of an acid catalyst.[1][3] |
| Sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 equiv.) | Effective but toxic due to the potential release of hydrogen cyanide. Requires careful handling.[2] | |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile (MeCN) | DCE is a preferred solvent for STAB reductions.[3] Anhydrous conditions are recommended to prevent hydrolysis of the imine intermediate. |
| Catalyst | Acetic Acid (AcOH) (optional, catalytic amount) | Can be used to accelerate imine formation, particularly with ketones. |
| Temperature | Room Temperature (20-25 °C) | Most reductive aminations proceed efficiently at ambient temperature. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Work-up | Aqueous basic wash (e.g., sat. NaHCO₃), extraction, drying, and concentration. | Standard work-up procedures are typically sufficient. |
Experimental Protocols
General Protocol for Reductive Amination of 3-Boc-aminoethylazetidine with an Aldehyde
This protocol describes a general procedure for the N-alkylation of 3-Boc-aminoethylazetidine using an aldehyde and sodium triacetoxyborohydride.
Materials:
-
3-Boc-aminoethylazetidine
-
Aldehyde of choice
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup (optional but recommended)
Procedure:
-
To a stirred solution of 3-Boc-aminoethylazetidine (1.0 equiv.) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere, add the aldehyde (1.1 equiv.).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.3 equiv.) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Stir the biphasic mixture vigorously for 15-30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 3-Boc-aminoethylazetidine.
Mandatory Visualization
References
Application Notes and Protocols for 3-Boc-aminoethylazetidine in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Boc-aminoethylazetidine as a PROTAC Linker
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two key ligands connected by a chemical linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[3][4]
The choice of linker impacts crucial physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[3][5] 3-Boc-aminoethylazetidine hydrochloride is a commercially available building block that can be incorporated as a linker in the synthesis of PROTACs.[6] The azetidine ring introduces a degree of rigidity to the linker, which can be advantageous for optimizing the conformation of the PROTAC and its ability to form a stable and productive ternary complex.[] The Boc-protected amine provides a convenient handle for sequential and controlled conjugation to either the POI-binding ligand or the E3 ligase ligand.
This document provides detailed application notes and generalized protocols for the development of PROTACs utilizing a 3-Boc-aminoethylazetidine-based linker.
Signaling Pathways and Experimental Workflows
The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein. The following diagrams illustrate this pathway and a general workflow for the development and evaluation of a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC development and evaluation.
Data Presentation
The following tables provide an illustrative summary of quantitative data that should be generated during the evaluation of a PROTAC.
Table 1: In Vitro Degradation and Potency
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM)¹ | Dmax (%)² | IC50 (nM)³ |
| Example PROTAC 1 | BRD4 | HeLa | 25 | 95 | 50 |
| Example PROTAC 2 | BTK | Ramos | 10 | 98 | 20 |
| Negative Control⁴ | BRD4 | HeLa | >10,000 | <10 | >10,000 |
¹DC50: Concentration of the PROTAC required to induce 50% degradation of the target protein. ²Dmax: Maximum percentage of target protein degradation achieved. ³IC50: Concentration of the PROTAC that inhibits cell viability by 50%. ⁴Negative Control: A molecule where either the POI or E3 ligase binder is inactivated.[2]
Table 2: Physicochemical Properties of an Exemplary PROTAC
| Property | Value | Method |
| Molecular Weight (MW) | 700 - 1000 Da | Calculated |
| LogP | 1 - 5 | Calculated/Experimental |
| Polar Surface Area (PSA) | 100 - 150 Ų | Calculated |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Calculated |
| Hydrogen Bond Acceptors (HBA) | 9 - 20 | Calculated |
| Aqueous Solubility | > 20 µM | Experimental |
| Cell Permeability (Papp) | > 1 x 10⁻⁶ cm/s | PAMPA / Caco-2 |
Note: These values represent a general range for orally bioavailable PROTACs and should be experimentally determined for each new compound.[8][9][10]
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and evaluation of PROTACs incorporating a 3-Boc-aminoethylazetidine linker.
Protocol 1: Synthesis of a PROTAC using 3-Boc-aminoethylazetidine
This protocol describes a representative two-step synthesis involving the coupling of the linker to the E3 ligase ligand and subsequently to the POI ligand, followed by Boc deprotection.
Materials:
-
3-Boc-aminoethylazetidine hydrochloride
-
E3 ligase ligand with a carboxylic acid functional group (e.g., pomalidomide derivative)
-
POI ligand with a carboxylic acid functional group
-
Coupling agents (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (HPLC, LC-MS)
Procedure:
Step 1: Coupling of 3-Boc-aminoethylazetidine to the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve 3-Boc-aminoethylazetidine hydrochloride (1.1 eq) and DIPEA (1.1 eq) in anhydrous DMF.
-
Slowly add the activated E3 ligase ligand solution to the linker solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the purified intermediate from Step 1 in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (20-50% v/v in DCM) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine is typically used in the next step without further purification.
Step 3: Coupling of the Intermediate to the POI Ligand
-
Dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Dissolve the deprotected intermediate from Step 2 in anhydrous DMF and add DIPEA (1.1 eq).
-
Add the amine solution to the activated POI ligand solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Work-up the reaction as described in Step 1.7 and 1.8.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
Protocol 2: Assessment of Protein Degradation by Western Blot
This is a standard method to directly measure the reduction in target protein levels following PROTAC treatment.[11]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound (stock in DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The next day, treat the cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (DMSO).[11]
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[11]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.[11] Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[11] Incubate on ice for 30 minutes.[11]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.[11]
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples and prepare them with loading dye. Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[1][11]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1]
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again and apply the chemiluminescent substrate. Image the blot.[4]
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.[4]
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein band intensity to the corresponding loading control band intensity for each sample. Calculate the percentage of remaining protein for each PROTAC concentration relative to the DMSO control.[4]
Protocol 3: Cell Viability/Cytotoxicity Assay
This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation.[11]
Materials:
-
Cell line of interest
-
PROTAC compound
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC compound.
-
Incubation: Incubate the plate for a set period (e.g., 72 hours) at 37°C.
-
Assay:
-
For CellTiter-Glo®: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's protocol. Mix and incubate to stabilize the luminescent signal.[11]
-
Read the luminescence on a plate reader.
-
-
Data Analysis: Plot the cell viability against the log of the PROTAC concentration and determine the IC50 value using non-linear regression.
Protocol 4: In Vivo Xenograft Model Efficacy Study
This protocol provides a general workflow for evaluating the anti-tumor efficacy of a PROTAC in a subcutaneous xenograft mouse model.[1]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID, 6-8 weeks old)[1]
-
Cancer cell line of interest
-
Matrigel
-
PROTAC formulation
-
Vehicle control
Procedure:
-
Tumor Implantation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse (e.g., 5 x 10⁶ cells per 100 µL).[1]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control and PROTAC treatment groups).
-
PROTAC Administration: Prepare the PROTAC formulation fresh daily or as determined by stability studies. Administer the PROTAC and vehicle to the respective groups according to the determined dose and schedule (e.g., daily oral gavage).[1]
-
In-Life Monitoring: Measure tumor volumes and body weights 2-3 times weekly. Monitor the animals for any signs of toxicity.[1]
-
Study Termination and Sample Collection: Terminate the study when tumors in the vehicle group reach a predetermined endpoint size (e.g., 21-28 days).[1] At termination, record final body and tumor weights. Collect tumors and other tissues for pharmacodynamic (e.g., Western blot for target protein levels) and biomarker analysis.[1][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural and Physicochemical Features of Oral PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 3-Boc-aminoethylazetidine into Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. 3-Boc-aminoethylazetidine is a unique building block that introduces a constrained, four-membered azetidine ring into the peptide backbone. This modification can induce specific secondary structures, such as β-turns, and offers a site for further chemical modification.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the aminoethyl side chain allows for its seamless integration into standard Boc-based solid-phase peptide synthesis (SPPS) protocols.[3][4]
This document provides detailed application notes and experimental protocols for the successful incorporation of 3-Boc-aminoethylazetidine into peptide sequences using Boc-SPPS.
Advantages of Incorporating 3-Aminoethylazetidine
The introduction of a 3-aminoethylazetidine moiety into a peptide sequence can confer several advantageous properties:
-
Structural Constraint and Turn Induction: The rigid azetidine ring can act as a turn-inducer, promoting the formation of specific secondary structures like γ-turns.[1] This can lead to peptides with well-defined conformations, which is often crucial for high-affinity receptor binding.
-
Improved Metabolic Stability: The unnatural azetidine structure can impart resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.[5]
-
Site for Further Functionalization: The secondary amine within the azetidine ring provides a handle for late-stage functionalization of the peptide, such as the attachment of imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains.[1][2]
-
Enhanced Pharmacokinetic Properties: The modification of the peptide backbone with azetidine can lead to improved pharmacokinetic profiles.[1]
Experimental Protocols
The following protocols are based on standard Boc-SPPS procedures and should be adapted and optimized for specific peptide sequences and scales.
Materials and Reagents
| Reagent/Material | Function | Supplier Examples |
| 3-Boc-aminoethylazetidine | Building block to be incorporated | Commercially available from various chemical suppliers |
| Boc-protected amino acids | Standard amino acid building blocks | ChemPep, AAPPTec |
| Merrifield or PAM resin | Solid support for peptide synthesis | Sigma-Aldrich, ChemPep |
| Dichloromethane (DCM) | Solvent for swelling, washing, and reactions | Fisher Scientific, VWR |
| N,N-Dimethylformamide (DMF) | Solvent for coupling reactions | Fisher Scientific, VWR |
| Trifluoroacetic acid (TFA) | Reagent for Boc deprotection | Sigma-Aldrich, AAPPTec |
| Diisopropylethylamine (DIEA) | Base for neutralization | Sigma-Aldrich, Fisher Scientific |
| Coupling Reagents (HBTU, HATU, DIC/HOBt) | Activate the carboxylic acid for amide bond formation | ChemPep, AAPPTec |
| Scavengers (e.g., anisole, thioanisole, ethanedithiol) | Trap reactive cations during cleavage | Sigma-Aldrich |
| Diethyl ether (cold) | For peptide precipitation | Fisher Scientific, VWR |
Boc-SPPS Workflow for Incorporating 3-Boc-aminoethylazetidine
The following diagram illustrates the general workflow for a single cycle of Boc-SPPS to incorporate an amino acid, including the specific step for incorporating 3-Boc-aminoethylazetidine.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Detailed Protocol for a Single Coupling Cycle
This protocol is for a 0.1 mmol scale synthesis. Adjust volumes accordingly for different scales.
1. Resin Swelling:
-
Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a reaction vessel.
-
Add DCM to swell the resin for at least 30 minutes.
2. Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[3]
-
Drain the TFA solution.
3. Washing:
-
Wash the resin thoroughly with DCM (3 x 1 min) and then isopropanol (IPA) (2 x 1 min) to remove residual TFA.
4. Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (3 x 1 min) to remove excess DIEA.
5. Coupling of 3-Boc-aminoethylazetidine:
-
Activation: In a separate vial, dissolve 3-Boc-aminoethylazetidine (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF. Cool to 0°C and add DIC (3 equivalents). Allow activation to proceed for 10-15 minutes. Alternatively, use HBTU or HATU (3 equivalents) with DIEA (6 equivalents) for activation.
-
Coupling: Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time may need to be extended.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), a second coupling is required.[6]
6. Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
The resin is now ready for the deprotection step of the next amino acid in the sequence.
Final Cleavage and Deprotection
After the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
WARNING: This procedure often involves the use of hazardous reagents like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[7][8]
Caption: Workflow for the final cleavage and purification of the peptide.
Protocol:
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is "Reagent K": TFA/water/phenol/thioanisole/ethanedithiol (82.5:5:5:5:2.5).[9]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and stir at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Quantitative Data
Table 1: Representative Coupling Efficiencies of Sterically Hindered and Non-Proteinogenic Amino Acids in Boc-SPPS
| Amino Acid | Coupling Conditions | Coupling Efficiency (%) | Reference |
| Boc-Val-OH | DIC/HOBt, 2h | ~98-99% | [5] |
| Boc-Ile-OH | DIC/HOBt, 2h | ~98-99% | [5] |
| Boc-Aib-OH | HATU/DIEA, 1h | >99% | [10] |
| Boc-D-Homoserine-OH | HBTU/DIEA, 1.5h | ~97-99% | [5] |
Note: Coupling efficiencies are highly sequence-dependent and can be influenced by factors such as peptide aggregation and the nature of the preceding amino acid.[1][6] It is crucial to monitor the coupling reaction (e.g., with a Kaiser test) and perform a second coupling if necessary.
Characterization of Peptides Containing 3-Aminoethylazetidine
The successful incorporation and purity of the final peptide should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified peptide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the presence of the azetidine ring and to study the conformational changes induced by its incorporation.
Conclusion
The incorporation of 3-Boc-aminoethylazetidine into peptide synthesis offers a valuable strategy for developing novel peptide-based therapeutics with improved properties. The protocols outlined in this document provide a comprehensive guide for researchers to successfully synthesize and characterize these modified peptides. While the coupling of this non-proteinogenic amino acid may require careful optimization and monitoring, the potential benefits in terms of structural control and metabolic stability make it a compelling tool in drug discovery and development.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of 3-Boc-aminoethylazetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical functionalization of the azetidine ring in tert-butyl (2-(azetidin-3-yl)ethyl)carbamate, a valuable building block in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocols focus on N-alkylation and N-acylation reactions, with a representative method for C-H functionalization also discussed.
Introduction
The azetidine moiety is a strained four-membered heterocycle that has garnered significant interest in drug discovery due to its unique conformational properties and its ability to serve as a versatile scaffold. 3-Boc-aminoethylazetidine, in particular, has emerged as a key linker component in the design of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The functionalization of the azetidine nitrogen allows for the covalent attachment of ligands for the target protein or the E3 ligase, making the methodologies for these transformations critical for the development of novel therapeutics.
N-Alkylation of the Azetidine Ring
N-alkylation of 3-Boc-aminoethylazetidine is a fundamental transformation for introducing various substituents onto the azetidine ring. This is commonly achieved through reactions with alkyl halides or via reductive amination.
Protocol 1: N-Alkylation using Alkyl Halides
This protocol describes a general procedure for the direct N-alkylation of 3-Boc-aminoethylazetidine with an alkyl halide in the presence of a base.
Materials:
-
tert-butyl (2-(azetidin-3-yl)ethyl)carbamate
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Experimental Procedure:
-
To a solution of tert-butyl (2-(azetidin-3-yl)ethyl)carbamate (1.0 eq) in acetonitrile (0.1 M), add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
| Entry | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzyl bromide | K₂CO₃ | CH₃CN | 24 | 70-90 | General Protocol |
| 2 | Methyl iodide | DIPEA | DMF | 12 | 65-85 | General Protocol |
Experimental Workflow for N-Alkylation
Caption: A step-by-step workflow for the N-alkylation of 3-Boc-aminoethylazetidine.
N-Acylation of the Azetidine Ring
N-acylation is another key functionalization, often used to introduce a carbonyl-containing moiety, which can serve as a handle for further modifications or as part of the final PROTAC structure.
Protocol 2: N-Acylation using Acyl Chlorides or Activated Esters
This protocol outlines the N-acylation of 3-Boc-aminoethylazetidine using an acyl chloride or an activated carboxylic acid.
Materials:
-
tert-butyl (2-(azetidin-3-yl)ethyl)carbamate
-
Acyl chloride (e.g., benzoyl chloride) or Carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Experimental Procedure (using Acyl Chloride):
-
Dissolve tert-butyl (2-(azetidin-3-yl)ethyl)carbamate (1.0 eq) in dichloromethane (0.1 M).
-
Add triethylamine (1.5 eq) to the solution and cool to 0 °C.
-
Slowly add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by 1 M HCl, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the N-acylated product.
| Entry | Acylating Agent | Coupling Conditions | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzoyl Chloride | TEA, 0 °C to rt | DCM | 3 | 85-95 | General Protocol |
| 2 | Acetic Anhydride | Pyridine, 0 °C to rt | DCM | 2 | 90-98 | General Protocol |
Experimental Workflow for N-Acylation
Caption: A step-by-step workflow for the N-acylation of 3-Boc-aminoethylazetidine.
C-H Functionalization of the Azetidine Ring
Direct C-H functionalization of the azetidine ring offers a powerful and atom-economical approach to introduce substituents. While specific examples for 3-Boc-aminoethylazetidine are scarce, protocols for α-lithiation and subsequent electrophilic trapping of N-Boc protected azetidines can be adapted.
Representative Protocol 3: α-Lithiation and Electrophilic Trapping
This protocol is based on methods developed for other N-Boc protected azetidines and serves as a starting point for the C-H functionalization of 3-Boc-aminoethylazetidine.
Materials:
-
N-Boc protected azetidine derivative
-
sec-Butyllithium (s-BuLi)
-
(-)-Sparteine or other chiral ligand (for asymmetric synthesis)
-
Electrophile (e.g., trimethylsilyl chloride, benzaldehyde)
-
Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Procedure:
-
To a solution of the N-Boc protected azetidine (1.0 eq) and (-)-sparteine (1.2 eq) in anhydrous diethyl ether (0.1 M) at -78 °C, add sec-butyllithium (1.2 eq) dropwise.
-
Stir the solution at -78 °C for 3-5 hours.
-
Add the electrophile (1.5 eq) and continue stirring at -78 °C for an additional 1-2 hours.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the C-H functionalized product.
| Entry | Electrophile | Base/Ligand | Solvent | Time (h) | Yield (%) | Reference |
| 1 | TMS-Cl | s-BuLi/(-)-Sparteine | Et₂O | 5 | 60-80 | General Method |
| 2 | PhCHO | s-BuLi/(-)-Sparteine | Et₂O | 4 | 50-70 | General Method |
Biological Application: PROTAC Signaling Pathway
Derivatives of 3-Boc-aminoethylazetidine are frequently employed as linkers in the construction of PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC that utilizes an azetidine-based linker to induce the degradation of a target protein via the ubiquitin-proteasome system.
PROTAC-Mediated Protein Degradation Pathway
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to poly-ubiquitination and subsequent proteasomal degradation of the target protein.[1][2]
References
Application Notes and Protocols for the Scale-Up Synthesis of 3-Boc-aminoethylazetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of tert-butyl (2-(azetidin-3-yl)ethyl)carbamate, a key intermediate in pharmaceutical development. The described synthetic route is designed for scalability and robustness, focusing on commercially available starting materials and well-established chemical transformations.
Introduction
3-Boc-aminoethylazetidine, systematically named tert-butyl (2-(azetidin-3-yl)ethyl)carbamate, is a valuable building block in medicinal chemistry. Its constrained azetidine ring and the functionalized ethylamino side chain make it a crucial component for introducing specific pharmacophores in drug candidates. This document outlines a reliable multi-step synthesis suitable for producing kilogram quantities of the target compound.
Overall Synthetic Scheme
The synthesis commences with the commercially available 1-Boc-3-azetidinone. A Horner-Wadsworth-Emmons reaction introduces the two-carbon side chain as a cyanomethylene group. Subsequent reduction of the nitrile and the double bond, followed by Boc protection of the resulting primary amine, yields the fully protected intermediate. Finally, selective deprotection of the azetidine nitrogen affords the target compound.
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Boc-aminoethylazetidine and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Boc-aminoethylazetidine and related byproducts. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of 3-Boc-aminoethylazetidine?
The main challenges stem from the basicity of the azetidine nitrogen and the polarity of the molecule. The inherent ring strain of the four-membered azetidine ring can also make it susceptible to ring-opening under certain conditions, potentially generating byproducts.[1] Purification can be further complicated by the presence of structurally similar impurities and starting materials.
Q2: Which purification techniques are most effective for 3-Boc-aminoethylazetidine?
Flash column chromatography on silica gel and recrystallization are the two primary and most effective purification techniques.[2] The choice between them depends on the physical state and purity of the crude product. Often, a combination of both is used to achieve high purity.
Q3: How can I effectively monitor the progress of the purification?
Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process.[2] It is particularly useful for analyzing fractions from column chromatography to identify those containing the pure product. Staining with potassium permanganate can aid in the visualization of reactants and products. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the mass of the desired product and detecting byproducts.[1]
Q4: What are the characteristic spectroscopic signals for an N-Boc protected azetidine?
In ¹H NMR spectroscopy, the protons on the azetidine ring typically appear as multiplets in the range of 3.5-4.5 ppm. A characteristic singlet for the tert-butyl protons of the Boc group is observed around 1.4 ppm. In ¹³C NMR, the azetidine ring carbons typically resonate between 35 and 60 ppm, while the carbonyl carbon of the Boc group appears around 155 ppm.[1]
Troubleshooting Guides
Flash Column Chromatography
A common and effective method for purifying azetidine derivatives is column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system and gradually increasing in polarity, is often successful.[1]
| Problem | Potential Cause | Recommended Solution |
| Poor separation of product from non-polar impurities. | Eluent polarity is too high, causing co-elution. | Decrease the initial polarity of the eluent. Start with a lower percentage of the polar solvent (e.g., 5% ethyl acetate in hexanes) and use a shallow gradient.[2] |
| Product is not eluting from the column or is tailing significantly. | The basic azetidine nitrogen is interacting strongly with the acidic silica gel.[2][3] | Add a basic modifier to the eluent, such as 0.1-2% triethylamine (TEA), to compete for the acidic sites on the silica gel.[2][3] Alternatively, consider using a different stationary phase like alumina (basic or neutral).[2] |
| Streaking of spots on TLC and broad peaks during chromatography. | Strong interaction between the basic compound and acidic silica gel.[2][3] | In addition to adding TEA to the eluent, consider deactivating the silica gel by flushing the column with a solvent system containing a basic additive before loading the sample.[3] |
| Identification of unknown byproducts. | Side reactions during synthesis such as elimination, ring-opening, or dimerization.[1] | Characterize the byproducts using LC-MS to determine their mass. ¹H NMR can help identify structural features. Common byproducts in related azetidine syntheses include dimers or ring-opened products.[1] |
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude 3-Boc-aminoethylazetidine in a minimal amount of a suitable solvent (e.g., dichloromethane). Pre-adsorb the sample onto a small amount of silica gel for better resolution.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 50% ethyl acetate in hexanes). If the product adheres strongly to the column, consider adding 0.1-1% triethylamine to the eluent mixture.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
For crude products that are solid and have a relatively high purity, recrystallization can be an excellent final purification step.
| Problem | Potential Cause | Recommended Solution |
| Compound "oils out" instead of crystallizing. | The solvent is too non-polar, the cooling process is too rapid, or significant impurities are present.[2] | Try a different solvent or a solvent mixture. For oily products from Boc protection, adding seed crystals and then pulping with a non-polar solvent like n-hexane or diethyl ether can induce crystallization.[4][5] |
| Low recovery of the purified product. | The chosen solvent is too polar, leading to high solubility of the product even at low temperatures. | Select a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Using a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective. |
| Crystals are colored or contain visible impurities. | Impurities are co-crystallizing with the product. | Consider a pre-purification step using a short silica gel plug to remove highly polar or colored impurities before recrystallization. |
Experimental Protocol: Recrystallization from an Oily Crude
-
Initial Treatment: If the crude product is an oil, attempt to induce crystallization by adding a small seed crystal of the pure compound.[4][5]
-
Solvent Addition: If seeding is unsuccessful or the product remains oily, dissolve the crude oil in a minimal amount of a suitable solvent at an elevated temperature.
-
Pulping: If the product solidifies upon seeding, add a weak polar or non-polar solvent such as n-hexane or diethyl ether and stir the solid suspension (pulping) at room temperature.[4][5]
-
Cooling: For dissolved samples, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under reduced pressure.[2][4][5]
Potential Byproducts in Related Azetidine Syntheses
While specific byproduct data for 3-Boc-aminoethylazetidine is limited, analysis of related azetidine syntheses can provide insights into potential impurities.
| Potential Byproduct | Origin | Method of Detection |
| Unreacted Starting Materials | Incomplete reaction. | TLC, LC-MS, ¹H NMR (comparison with starting material spectra).[1] |
| Azetidine Dimer | Dimerization of a reactive azetine intermediate formed via an elimination side reaction. | MS will show a mass corresponding to twice the molecular weight of the azetine intermediate. ¹H NMR may show a complex spectrum.[1] |
| Ring-Opened Products | The strained azetidine ring can open under certain conditions. | MS will show a mass corresponding to the ring-opened product. ¹H NMR will lack the characteristic azetidine ring signals.[1] |
Diagrams
Caption: General experimental workflow for the purification and analysis of 3-Boc-aminoethylazetidine.
Caption: Troubleshooting logic for common purification issues of 3-Boc-aminoethylazetidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Optimizing Boc Protection of 2-(azetidin-3-yl)ethan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the tert-butoxycarbonyl (Boc) protection of 2-(azetidin-3-yl)ethan-1-amine. The primary challenge in this synthesis is achieving selective mono-protection of the primary amine without significant formation of the di-protected byproduct or reaction at the secondary amine of the azetidine ring.
Troubleshooting Guide
This guide addresses common issues encountered during the Boc protection of 2-(azetidin-3-yl)ethan-1-amine.
Issue 1: Low Yield of the Desired Mono-Boc Protected Product
| Potential Cause | Troubleshooting Steps & Solutions |
| Di-Boc Formation | Over-reaction can lead to the protection of both the primary amine and the secondary amine of the azetidine ring. To minimize this, carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O), typically using 1.0 to 1.2 equivalents.[1] Adding the Boc₂O solution dropwise at a low temperature (e.g., 0 °C) can also improve selectivity. |
| Incomplete Reaction | If the reaction does not go to completion, ensure your starting amine is fully dissolved.[2] Using a co-solvent system like THF/water or dioxane/water can improve the solubility of the amine salt.[2][3] Reaction time may also be a factor; monitor the reaction progress using TLC or LC-MS and allow for sufficient time, which can range from a few hours to overnight.[4][5] |
| Inappropriate Base | The choice and amount of base are critical.[2] While triethylamine (TEA) is common, a hindered base like N,N-diisopropylethylamine (DIPEA) can sometimes offer better selectivity.[3] The use of an inorganic base like sodium bicarbonate in a biphasic system can also be effective.[6] |
| Poor Nucleophilicity of the Amine | While the primary amine is generally more nucleophilic than the secondary azetidine amine, reaction conditions can influence this. Using an alcoholic solvent like methanol can enhance the rate of Boc protection, sometimes even without the need for a base.[6][7] |
Issue 2: Difficulty in Purifying the Mono-Boc Protected Product
| Potential Cause | Troubleshooting Steps & Solutions |
| Similar Polarity of Products | The mono-Boc protected product, di-Boc byproduct, and unreacted diamine may have similar polarities, making chromatographic separation difficult.[4] |
| Purification Strategy | An acid-base extraction is a highly effective method for purification.[4] By acidifying the reaction mixture (e.g., with 1M HCl), the unreacted diamine and the mono-Boc product (which still has a free basic azetidine nitrogen) will be protonated and move to the aqueous layer. The neutral di-Boc byproduct can then be extracted with an organic solvent like diethyl ether.[4] Subsequently, basifying the aqueous layer (e.g., with NaOH) will deprotonate the desired mono-protected product and any remaining starting material, allowing them to be extracted into an organic solvent.[4] |
| Chromatography Considerations | If column chromatography is necessary, be aware that the Boc group can be labile to strong acids.[4] Using a neutral or slightly basic mobile phase system can mitigate this. |
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in the Boc protection of 2-(azetidin-3-yl)ethan-1-amine?
The primary challenge is achieving selective mono-protection at the more nucleophilic primary amine while avoiding the formation of the di-Boc protected byproduct where both the primary and secondary amines are protected.
Q2: Which amine is more reactive towards Boc₂O, the primary amine or the secondary amine in the azetidine ring?
Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines, making them more reactive towards Boc₂O. However, the ring strain of the azetidine could potentially influence the reactivity of the secondary amine. Careful control of reaction conditions is key to ensuring selectivity.
Q3: How can I favor the formation of the mono-Boc protected product?
To favor mono-protection, you can:
-
Use a slight excess of the diamine starting material relative to the Boc₂O.[4]
-
Carefully control the stoichiometry of Boc₂O (1.0 - 1.2 equivalents).[1]
-
Add the Boc₂O slowly at a reduced temperature (e.g., 0 °C).
-
Consider a method involving in-situ generation of the mono-hydrochloride salt of the diamine to deactivate one amine group.[4][8]
Q4: What are the best solvents for this reaction?
Common solvents for Boc protection include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and dioxane/water mixtures.[1][2][3] For less reactive amines, or to accelerate the reaction, methanol has been shown to be effective, sometimes even without a base.[5][7]
Q5: What is the best workup procedure for a Boc protection reaction?
A typical workup involves quenching any unreacted Boc₂O, followed by an acid-base extraction to separate the mono-protected product from the di-protected byproduct and unreacted starting material.[4] The organic layers are then dried and concentrated. Purification by column chromatography may be necessary if the extraction does not provide sufficient purity.[1]
Experimental Protocols
Protocol 1: Standard Mono-Boc Protection
This protocol is a general procedure that can be optimized for the selective protection of the primary amine.
-
Dissolution : Dissolve 2-(azetidin-3-yl)ethan-1-amine (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water (0.1-0.5 M).
-
Base Addition : Add sodium bicarbonate (2.0 eq) to the solution and stir.
-
Boc₂O Addition : Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dioxane.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC or LC-MS.
-
Work-up :
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and extract with diethyl ether to remove the di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH.
-
Extract the product into dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude mono-Boc-protected product.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: In-situ HCl Salt Formation for Enhanced Selectivity
This method aims to improve selectivity by protonating one of the amine groups.[4][8]
-
Dissolution : Dissolve 2-(azetidin-3-yl)ethan-1-amine (1.0 eq) in anhydrous methanol at 0 °C.
-
HCl Generation : Add chlorotrimethylsilane (Me₃SiCl) (1.0 eq) dropwise to the cooled solution. A white precipitate of the mono-hydrochloride salt may form.[4][8]
-
Equilibration : Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Boc Protection : Add water (a small amount, e.g., 1 mL), followed by a solution of Boc₂O (1.0 eq) in methanol.[4] Stir the mixture at room temperature for 1 hour.
-
Work-up : Follow the work-up procedure outlined in Protocol 1.
Data Presentation
Table 1: General Conditions for Mono-Boc Protection of Diamines
| Diamine Substrate | Boc₂O (eq) | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ethylenediamine | 1.0 | HCl (1.0 eq) | MeOH/H₂O | RT | 1 | 87 | [9] |
| 1,4-Diaminobutane | 1.0 | HCl (1.0 eq) | MeOH/H₂O | RT | 1 | 85 | [9] |
| 1,6-Hexanediamine | 1.0 | HCl (1.0 eq) | MeOH/H₂O | RT | 1 | 75 | [9] |
| Piperazine | 0.8 | - | MeOH (Flow) | 30 | - | 45 | [10] |
| Cyclohexane-1,2-diamine | 1.0 | Me₃SiCl (1.0 eq) | MeOH/H₂O | RT | 1 | 66 | [8] |
Note: These are examples for various diamines and conditions may need to be optimized for 2-(azetidin-3-yl)ethan-1-amine.
Visualizations
Caption: General workflow for the selective mono-Boc protection of 2-(azetidin-3-yl)ethan-1-amine.
Caption: Troubleshooting logic for low yield in mono-Boc protection synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Application of Boc-anhydride [en.highfine.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 9. bioorg.org [bioorg.org]
- 10. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
Technical Support Center: Synthesis of Substituted Azetidines
Welcome to the Technical Support Center for the synthesis of substituted azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges in the synthesis of this important class of nitrogen-containing heterocycles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing substituted azetidines?
A1: The main difficulties in azetidine synthesis arise from the inherent strain of the four-membered ring. This ring strain makes the molecule susceptible to ring-opening reactions, polymerization, and rearrangements.[1] Common issues encountered in the lab include low yields, difficulties in purification, and controlling stereoselectivity.[1] The choice of synthetic route, starting materials, protecting groups, and reaction conditions is critical to successfully mitigate these challenges.
Q2: Which nitrogen protecting group is most suitable for azetidine synthesis?
A2: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen. It offers good stability under a variety of reaction conditions used for functionalizing the azetidine ring and can be readily removed under acidic conditions.[1] Other protecting groups such as benzyl (Bn) and carbobenzyloxy (Cbz) are also employed and provide orthogonal deprotection strategies, which can be advantageous in multi-step syntheses.[1][2] The choice of protecting group can also influence the stereochemical outcome of the reaction.
Q3: How can I effectively purify my substituted azetidine product?
A3: Purification of substituted azetidines can be challenging due to their polarity and potential volatility.[1] Flash column chromatography on silica gel is a common and effective method.[3][4] For polar azetidine derivatives, a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often successful.[1] In some cases, using an amine-bonded silica stationary phase with aqueous-organic mobile phases (a form of HILIC) can be beneficial for very polar compounds.[5] For solid derivatives, recrystallization can also be an effective purification technique.[1]
Q4: What are the common synthetic routes to substituted azetidines?
A4: Several key strategies are employed for the synthesis of substituted azetidines. These include:
-
Intramolecular Cyclization: This is a widely used method, often involving the cyclization of a γ-amino alcohol or a γ-haloamine, where the nitrogen atom acts as a nucleophile to displace a leaving group.[6][7]
-
[2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This photochemical reaction involves the cycloaddition of an imine and an alkene to directly form the azetidine ring.[8][9]
-
Ring Expansion of Aziridines: This method involves the conversion of a three-membered aziridine ring into a four-membered azetidine ring, often catalyzed by transition metals like rhodium.[10][11][12]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding azetidine.[13][14]
Troubleshooting Guides
Problem 1: Low Reaction Yield
Low yields are a frequent obstacle in the synthesis of substituted azetidines. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution | Rationale |
| Competing Side Reactions (e.g., elimination, polymerization) | Optimize reaction concentration; consider using high dilution techniques for intramolecular cyclizations. Lowering the reaction temperature can also disfavor side reactions. | High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization. Lower temperatures can increase the selectivity for the desired product by reducing the rate of competing side reactions. |
| Poor Leaving Group | For intramolecular cyclizations starting from γ-amino alcohols, convert the hydroxyl group to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). | A more reactive leaving group will facilitate the nucleophilic attack by the nitrogen atom, increasing the rate of the desired cyclization reaction. |
| Steric Hindrance | If the starting materials are sterically hindered, consider using less bulky protecting groups or exploring an alternative synthetic route that minimizes steric clash. | Steric hindrance can significantly slow down the rate of the desired reaction, allowing side reactions to become more prominent. |
| Suboptimal Reaction Conditions (Solvent, Temperature, Catalyst) | Screen a range of solvents with varying polarities. Optimize the reaction temperature. For catalyzed reactions, screen different catalysts and ensure the catalyst is active and used at the appropriate loading.[6][15] | The reaction outcome is highly dependent on the interplay of these factors. Systematic optimization is often necessary to find the ideal conditions for a specific substrate. |
Problem 2: Low Diastereoselectivity
Achieving the desired stereochemistry can be a significant challenge. This guide provides troubleshooting steps for low diastereoselectivity.
| Potential Cause | Suggested Solution | Rationale |
| Inappropriate Solvent Polarity | For reactions like the Staudinger [2+2] cycloaddition, non-polar solvents (e.g., benzene, toluene) generally favor the cis isomer, while polar solvents (e.g., dichloromethane, acetonitrile) favor the trans isomer.[16] | The polarity of the solvent can influence the stability and lifetime of reaction intermediates, thereby affecting the stereochemical outcome of the ring-closing step.[16] |
| Suboptimal Reaction Temperature | Lowering the reaction temperature often favors the kinetically controlled product, which may lead to higher diastereoselectivity.[17] | At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, leading to a single diastereomer. Higher temperatures can provide enough energy to overcome the activation barriers for the formation of multiple diastereomers. |
| Ineffective Chiral Catalyst or Auxiliary | If using a chiral catalyst, screen different ligands. If using a chiral auxiliary, ensure it is of high enantiomeric purity and that its steric and electronic properties are suitable for directing the stereochemistry of the reaction. | The choice of chiral catalyst or auxiliary is crucial for inducing high diastereoselectivity. Their effectiveness is often substrate-dependent. |
| Steric Hindrance of Substituents | Modify the steric bulk of substituents on the starting materials, if possible. Bulky groups can be used to direct the approach of reagents and favor the formation of a single diastereomer.[17] | The steric interactions between substituents on the reactants can play a significant role in determining the facial selectivity of the reaction. |
Experimental Protocols
Intramolecular Cyclization: Synthesis of a Substituted Azetidine from a cis-3,4-Epoxy Amine
This protocol describes the Lanthanum (III) triflate-catalyzed intramolecular regioselective aminolysis of a cis-3,4-epoxy amine to afford the corresponding azetidine.[6]
Materials:
-
cis-3,4-epoxy amine (1.0 eq)
-
Lanthanum (III) triflate (La(OTf)₃) (5 mol%)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of the cis-3,4-epoxy amine (1.0 eq) in anhydrous 1,2-dichloroethane (0.2 M) at room temperature, add La(OTf)₃ (5 mol%).
-
Stir the reaction mixture under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C using an ice bath.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to afford the desired substituted azetidine.
[2+2] Cycloaddition: Aza Paternò-Büchi Reaction
This protocol outlines a general procedure for the visible-light-mediated intermolecular aza Paternò-Büchi reaction.[18][19]
Materials:
-
Imine (e.g., 2-isoxazoline-3-carboxylate) (1.0 eq)
-
Alkene (5.0 - 10.0 eq)
-
Photocatalyst (e.g., fac-[Ir(ppy)₃] or other suitable sensitizer) (1-10 mol%)
-
Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)
Procedure:
-
In a reaction vessel suitable for photochemical reactions, dissolve the imine (1.0 eq) and the photocatalyst in the anhydrous, degassed solvent.
-
Add the alkene (5.0 - 10.0 eq) to the solution.
-
Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) while maintaining a constant temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the substituted azetidine.
Ring Expansion of an Aziridine
This protocol describes a rhodium-catalyzed one-carbon ring expansion of an aziridine using a vinyl-N-triftosylhydrazone.[12]
Materials:
-
Aziridine (1.0 eq)
-
Vinyl-N-triftosylhydrazone (1.2 eq)
-
Rhodium catalyst (e.g., Rh₂(OAc)₄) (2 mol%)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the aziridine (1.0 eq) in anhydrous dichloromethane, add the rhodium catalyst (2 mol%).
-
Slowly add a solution of the vinyl-N-triftosylhydrazone (1.2 eq) in anhydrous dichloromethane to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the 2-vinyl azetidine product.
Reduction of a β-Lactam
This protocol provides a general procedure for the reduction of a β-lactam to an azetidine using lithium aluminum hydride (LiAlH₄).[13][20]
Materials:
-
β-Lactam (azetidin-2-one) (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-4 eq)
-
Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (THF))
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution for quenching
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment.
-
To a suspension of LiAlH₄ (excess) in anhydrous diethyl ether or THF at 0 °C, slowly add a solution of the β-lactam (1.0 eq) in the same anhydrous solvent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir at reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup). Alternatively, quench by the slow addition of sodium sulfate decahydrate until a granular precipitate forms.
-
Filter the resulting suspension and wash the solid residue with the reaction solvent.
-
Dry the combined filtrate over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude azetidine product, which can be further purified by distillation or column chromatography if necessary.
Data Presentation
Table 1: Effect of Catalyst on the Intramolecular Aminolysis of a cis-3,4-Epoxy Amine[6]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | La(OTf)₃ (5) | DCE | 2.5 | 81 |
| 2 | Sc(OTf)₃ (5) | DCE | 5 | 65 |
| 3 | LiOTf (5) | DCE | 2.5 | 30 |
| 4 | No Catalyst | DCE | 2.5 | 0 |
Table 2: Influence of Solvent on the Diastereoselectivity of a Staudinger [2+2] Cycloaddition
| Entry | Solvent | cis:trans Ratio |
| 1 | Toluene | 90:10 |
| 2 | Dichloromethane | 40:60 |
| 3 | Acetonitrile | 20:80 |
Note: The data in this table is representative and the actual ratios can vary significantly depending on the specific substrates and reaction conditions.
Table 3: Comparison of Nitrogen Protecting Groups on Reaction Yield
| Entry | Protecting Group | Synthetic Method | Yield (%) |
| 1 | Boc | Intramolecular Cyclization | 85 |
| 2 | Cbz | Intramolecular Cyclization | 78 |
| 3 | Bn | Intramolecular Cyclization | 72 |
| 4 | Boc | [2+2] Cycloaddition | 92 |
| 5 | Cbz | [2+2] Cycloaddition | 85 |
Note: This table provides a generalized comparison. The optimal protecting group is highly substrate and reaction-dependent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgsyn.org [orgsyn.org]
- 5. biotage.com [biotage.com]
- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Azetidines [manu56.magtech.com.cn]
- 8. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Rhodium-Catalyzed Ring Expansion of Azetidines via Domino Conjugate Addition/N-Directed α-C(sp3)-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reduction of 4-(haloalkyl)azetidin-2-ones with LiAlH4 as a powerful method for the synthesis of stereodefined aziridines and azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. communities.springernature.com [communities.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Boc Deprotection of Aminoethylazetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the Boc deprotection of aminoethylazetidine and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Boc deprotection of aminoethylazetidine, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Deprotected Product
Question: I am performing a Boc deprotection on my aminoethylazetidine derivative using standard TFA or HCl protocols, but I'm observing a low yield of the expected product. What could be the cause?
Answer: Low yields can stem from several factors, including incomplete deprotection or degradation of the starting material or product. The strained azetidine ring, in particular, is susceptible to cleavage under strongly acidic conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Incomplete Deprotection | - Increase reaction time. - Increase acid concentration (e.g., use neat TFA or higher concentration of HCl in dioxane). - Consider gentle heating (monitor closely for degradation). | Steric hindrance or electronic effects can slow down the deprotection reaction. More forcing conditions may be required to drive the reaction to completion. |
| Azetidine Ring Opening | - Use milder acidic conditions (e.g., 4M HCl in dioxane instead of neat TFA). - Perform the reaction at a lower temperature (e.g., 0 °C). - Reduce the reaction time and monitor closely by TLC or LC-MS. | The strained four-membered azetidine ring is prone to nucleophilic attack and ring-opening, especially under harsh acidic conditions. Milder conditions can minimize this side reaction.[1][2] |
| Product Degradation | - Ensure anhydrous conditions, as water can sometimes facilitate side reactions. - Use scavengers to trap reactive intermediates (see Issue 2). | The deprotected aminoethylazetidine may be unstable under the reaction or work-up conditions. |
Issue 2: Observation of Unexpected Side Products
Question: After Boc deprotection, I am observing unexpected peaks in my LC-MS/NMR analysis. What are the likely side products and how can I avoid their formation?
Answer: The two most common side reactions during the Boc deprotection of aminoethylazetidine are tert-butylation of the newly formed primary amine and acid-mediated ring-opening of the azetidine moiety.
Side Reaction 1: Tert-butylation
The tert-butyl cation generated during Boc deprotection is a potent electrophile that can alkylate the primary amine of the product, leading to a +56 Da mass shift.
Solution: The most effective way to prevent tert-butylation is to use a scavenger that can trap the tert-butyl cation.
| Scavenger | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | 2.5-5% (v/v) | Highly effective carbocation scavenger. |
| Thioanisole | 2.5-5% (v/v) | Useful for scavenging and preventing oxidation. |
Side Reaction 2: Azetidine Ring Opening
The strained azetidine ring can undergo intramolecular nucleophilic attack by the newly deprotected primary amine, leading to the formation of a six-membered piperazine ring. This is more likely under strongly acidic conditions where the azetidine nitrogen is protonated, making the ring more susceptible to opening.[1][2]
Solution:
-
Milder Acidic Conditions: Opt for 4M HCl in dioxane over harsher conditions like neat TFA. The choice of acid can be critical, as TFA salts are sometimes oily and harder to purify, while HCl salts are often crystalline.[1][3]
-
Lower Reaction Temperature: Performing the reaction at 0 °C can significantly reduce the rate of ring-opening.
-
Control of Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize product degradation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Boc deprotection?
A1: The Boc group is cleaved under acidic conditions. The acid protonates the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine and carbon dioxide.[4]
Q2: Which is better for deprotecting aminoethylazetidine: TFA or HCl?
A2: The choice depends on the stability of your specific substrate. While both are effective, 4M HCl in dioxane is generally considered milder than TFA and may be preferable to minimize ring-opening of the azetidine.[1][5] Additionally, the hydrochloride salt of the product is often a crystalline solid, which can simplify purification.[3]
Q3: Can I use scavengers with HCl in dioxane?
A3: Yes, scavengers like TIS can be used with HCl in dioxane to prevent tert-butylation, especially if the reaction requires heating or prolonged reaction times.
Q4: How can I monitor the progress of the deprotection reaction?
A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material and the appearance of the product.
Experimental Protocols
Protocol 1: Boc Deprotection using 4M HCl in Dioxane
This protocol is recommended for substrates sensitive to harsh acidic conditions.
-
Dissolve the N-Boc-2-(azetidin-2-yl)ethanamine derivative in a minimal amount of a co-solvent like dichloromethane (DCM) or methanol.
-
Add 4M HCl in 1,4-dioxane (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the product.
Protocol 2: Boc Deprotection using TFA with a Scavenger
This protocol can be used for more robust substrates where faster deprotection is desired.
-
Dissolve the N-Boc-2-(azetidin-2-yl)ethanamine derivative in DCM.
-
Add a scavenger, such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution at 0 °C.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
The crude product (TFA salt) can be purified by precipitation from cold diethyl ether or by chromatography.
Visualizations
Caption: Boc deprotection pathway and potential side reactions.
Caption: Troubleshooting workflow for Boc deprotection of aminoethylazetidine.
References
Technical Support Center: Synthesis of 3-Boc-aminoethylazetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Boc-aminoethylazetidine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-Boc-aminoethylazetidine, presented in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low yield in the conversion of N-protected 3-hydroxyazetidine to N-protected 3-azetidinone. | Incomplete oxidation of the alcohol. | - Ensure anhydrous reaction conditions. - Use a milder oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation to minimize side reactions. - Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time. |
| Low yield in the Horner-Wadsworth-Emmons reaction to form N-protected 3-(cyanomethylene)azetidine. | - Weak base for deprotonation of the phosphonate reagent. - Steric hindrance from the N-protecting group. | - Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). - Consider using a less bulky N-protecting group if steric hindrance is suspected. A benzyl group can be a good alternative to bulkier options. |
| Incomplete reduction of the nitrile and/or the carbon-carbon double bond. | - Inappropriate reducing agent or reaction conditions. - Catalyst poisoning. | - For the simultaneous reduction of both the nitrile and the double bond, catalytic hydrogenation using a palladium or platinum catalyst under hydrogen pressure is effective. - Alternatively, a chemical reduction using a reagent like lithium aluminum hydride (LiAlH4) can be employed, though this requires careful handling and workup. - Ensure the starting material is free of impurities that could poison the catalyst, such as sulfur-containing compounds. |
| Formation of side products during Boc protection. | - Reaction of di-tert-butyl dicarbonate with other nucleophilic sites. - Use of an inappropriate base. | - Perform the Boc protection in a suitable solvent system, such as a mixture of dioxane and water or dichloromethane. - Use a mild base like triethylamine or sodium bicarbonate.[1] - Control the stoichiometry of di-tert-butyl dicarbonate to avoid double protection. |
| Difficulty in purifying the final product. | - Presence of closely related impurities. - The product may be an oil or a low-melting solid. | - Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) for purification. - If the product is an oil, consider converting it to a salt (e.g., hydrochloride or trifluoroacetate) to facilitate crystallization and purification. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare 3-Boc-aminoethylazetidine?
A1: A common and effective synthetic pathway starts from a commercially available N-protected 3-hydroxyazetidine. The key steps are:
-
Oxidation of the hydroxyl group to a ketone.
-
A Horner-Wadsworth-Emmons reaction with a cyanomethylphosphonate reagent to introduce the cyanomethylene group.
-
Reduction of both the nitrile and the carbon-carbon double bond to form the aminoethyl side chain.
-
Protection of the primary amine with a Boc group.
-
If necessary, deprotection of the azetidine nitrogen.
Q2: What are the critical parameters to control for a high-yield synthesis?
A2: Several parameters are crucial:
-
Anhydrous Conditions: Particularly for the oxidation and Horner-Wadsworth-Emmons steps, moisture can significantly reduce yields.
-
Choice of Base: The selection of the appropriate base is critical for the Horner-Wadsworth-Emmons reaction to ensure complete deprotonation without side reactions.
-
Catalyst Activity: For the reduction step, the quality and activity of the hydrogenation catalyst are paramount.
-
Stoichiometry: Precise control of reagent stoichiometry, especially for the Boc-protection step, is important to avoid side products.
Q3: Can I use alternative reducing agents for the nitrile and double bond reduction?
A3: Yes, while catalytic hydrogenation is common, other methods can be employed. For instance, lithium aluminum hydride (LiAlH4) can reduce both functional groups. However, it is a highly reactive reagent that requires stringent anhydrous conditions and a careful workup procedure. Borane complexes (e.g., BH3-THF) can also be used, but may require different reaction conditions.
Q4: My final product is an oil and difficult to handle. What can I do?
A4: If the final 3-Boc-aminoethylazetidine is an oil, you can try to solidify it by co-evaporation with a non-polar solvent like hexane. If it remains an oil, purification by column chromatography is the best approach. For long-term storage and easier handling, converting it to a stable salt by treating it with an acid like HCl or TFA might be beneficial, provided the Boc group's acid sensitivity is considered.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-3-(cyanomethylene)azetidine
This protocol is adapted from a similar synthesis of a related azetidine derivative.
-
Oxidation of N-Benzyl-3-hydroxyazetidine: To a solution of N-benzyl-3-hydroxyazetidine (1 equivalent) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 equivalents). Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield N-benzyl-3-azetidinone.
-
Horner-Wadsworth-Emmons Reaction: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) in anhydrous THF at 0 °C, add diethyl cyanomethylphosphonate (1.5 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes. Then, add a solution of N-benzyl-3-azetidinone (1 equivalent) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to obtain N-benzyl-3-(cyanomethylene)azetidine.
Protocol 2: Reduction and Boc-Protection
-
Reduction of N-Benzyl-3-(cyanomethylene)azetidine: In a pressure vessel, dissolve N-benzyl-3-(cyanomethylene)azetidine (1 equivalent) in methanol. Add a catalytic amount of palladium on carbon (10 wt. %). Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction at room temperature for 16-24 hours. Monitor the reaction by LC-MS. Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Boc-Protection: Dissolve the crude 2-(1-benzylazetidin-3-yl)ethanamine in a mixture of 1,4-dioxane and water. Add sodium bicarbonate (3 equivalents) followed by di-tert-butyl dicarbonate (1.2 equivalents). Stir the mixture at room temperature for 4-6 hours. After completion, extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the resulting tert-butyl (2-(1-benzylazetidin-3-yl)ethyl)carbamate by column chromatography.
-
Debenzylation (if required): The N-benzyl group can be removed by catalytic hydrogenation using palladium on carbon in a protic solvent like ethanol or methanol.
Visualizations
Synthetic Pathway
Caption: Synthetic route to 3-Boc-aminoethylazetidine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Azetidine Ring Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of azetidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing azetidine rings?
A1: The main difficulties in azetidine synthesis arise from the significant ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[1] This strain makes the ring susceptible to cleavage and can lead to low yields.[1][2] Other common issues include challenges in purification and the potential for polymerization.[2] The choice of starting materials, reaction conditions, and protecting groups is critical to address these challenges.[2]
Q2: What are the most common synthetic routes to form an azetidine ring?
A2: The most prevalent methods for constructing the azetidine ring include:
-
Intramolecular Cyclization: This is a widely used method that typically involves the cyclization of a γ-amino alcohol or a γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.[3][4]
-
[2+2] Cycloaddition: Also known as the aza-Paternò-Büchi reaction, this method involves the reaction of an imine with an alkene.[3][5] This reaction can be promoted photochemically.[6][7]
-
Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[3][8]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[3][9]
Q3: Which protecting group is most suitable for the azetidine nitrogen?
A3: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen. It is generally stable under many reaction conditions used for functionalizing the azetidine ring and can be readily removed under acidic conditions.[2] Other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) are also employed, offering different deprotection strategies.[2]
Q4: How can I effectively purify my azetidine derivative?
A4: Purifying azetidine derivatives can be challenging due to their polarity and potential volatility.[2] Column chromatography on silica gel is a common method.[2] A gradient elution system, starting with a non-polar solvent mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from impurities.[2] For solid derivatives, recrystallization can also be an effective purification method.[2]
Q5: What are the typical spectroscopic signatures for an N-Boc protected azetidine?
A5: In ¹H NMR spectroscopy, the protons on the azetidine ring typically appear as multiplets in the range of 3.5-4.5 ppm. The tert-butyl protons of the Boc group show a characteristic singlet at around 1.4 ppm.[2] In ¹³C NMR, the carbons of the azetidine ring generally resonate between 35 and 60 ppm, while the carbonyl carbon of the Boc group appears around 155 ppm and the quaternary carbon at approximately 80 ppm.[2]
Troubleshooting Guides
Problem 1: Low or No Yield in Intramolecular Cyclization
Symptoms:
-
TLC or LC-MS analysis primarily shows the starting material.[3]
-
Significant formation of baseline material or multiple unidentified spots, suggesting polymerization.[3]
Potential Causes and Solutions:
| Potential Cause | Suggested Solutions |
| Competing Intermolecular Reactions | Use high dilution conditions (slow addition of the substrate to the reaction mixture) to favor intramolecular cyclization.[3] |
| Poor Leaving Group | Convert the hydroxyl group to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf).[3] If using a halide, consider an in-situ conversion to an iodide via the Finkelstein reaction.[3] |
| Reaction is too Slow | Increase the reaction temperature.[3] Consider switching to a more polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction.[3] |
| Steric Hindrance | If possible, redesign the substrate to have less bulky protecting groups that could impede the cyclization.[2] |
| Inappropriate Base or Solvent | The choice of base and solvent is crucial. Screen different combinations to find the optimal conditions for your specific substrate.[3] |
| Catalyst Inactivity | For catalyzed reactions, ensure the catalyst is active and used at the appropriate loading. For instance, in Pd-catalyzed C-H amination, the choice of oxidant and additives is critical.[2] |
Problem 2: Unwanted Ring-Opening of the Azetidine Product
Symptoms:
-
Disappearance of the desired product spot on TLC over time.
-
Formation of new, more polar spots on TLC, indicative of ring-opened products.
Potential Causes and Solutions:
| Potential Cause | Suggested Solutions |
| Acidic Conditions | Avoid strongly acidic workup or purification conditions if the azetidine derivative is acid-labile.[2] Neutralize acidic reagents before workup. The use of a Boc protecting group can enhance stability towards certain acidic conditions.[2] |
| Nucleophilic Attack | Be cautious with strong nucleophiles, especially at elevated temperatures, as they can promote ring-opening.[2] The choice of N-substituent can influence the susceptibility to nucleophilic attack.[2] |
| Reductive Cleavage | Certain reducing agents can lead to ring cleavage.[2] For the reduction of functional groups on the azetidine ring, select mild and selective reagents. For example, reduction of β-lactams to azetidines with reagents like DIBAL-H can sometimes lead to ring opening.[2] |
Experimental Protocols
Protocol 1: Synthesis of an N-Substituted Azetidine via Intramolecular Cyclization of a γ-Amino Alcohol
This protocol involves a two-step process: activation of the hydroxyl group followed by intramolecular cyclization.
Step 1: Activation of the Hydroxyl Group (Mesylation) [3]
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
Step 2: Cyclization [3]
-
Dissolve the crude mesylate in a suitable solvent such as THF or DMF.
-
Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
-
Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Intramolecular Cyclization via Mitsunobu Reaction[2]
This protocol is an alternative for the formation of an azetidine ring from an amino alcohol, proceeding with an inversion of stereochemistry.
-
Dissolve the starting amino alcohol (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) in anhydrous THF to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the desired azetidine.
Data Presentation
Table 1: Optimization of Reaction Conditions for La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [4]
| Entry | Acid (mol%) | Solvent | NMR Yield of 2aa (%) | 2aa/3aa Ratio |
| 1 | La(OTf)₃ (5) | DCE | 81 | >20:1 |
| 2 | La(OTf)₃ (5) | Benzene | 75 | 10:1 |
Reaction conditions: cis-3,4-epoxy amine (1 eq), acid in solvent (0.2 M), reflux. DCE = 1,2-dichloroethane. 2aa = azetidine product, 3aa = pyrrolidine byproduct.
Visualizations
Caption: Troubleshooting workflow for low yield in azetidine synthesis.
Caption: Common synthetic pathways to the azetidine ring.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 9. Azetidine - Wikipedia [en.wikipedia.org]
Technical Support Center: Protecting Groups for 2-(Azetidin-3-yl)ethan-1-amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on selecting and using alternative protecting groups for 2-(azetidin-3-yl)ethan-1-amine. It includes frequently asked questions, a troubleshooting guide, comparative data, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in protecting the amines of 2-(azetidin-3-yl)ethan-1-amine?
The primary challenges are:
-
Regioselectivity: The molecule has two different nucleophilic sites: a primary amine and a secondary amine within a strained ring. The primary amine is generally more nucleophilic and less sterically hindered, allowing for selective protection under controlled conditions.
-
Ring Strain: The azetidine ring is strained and can be susceptible to ring-opening under harsh reaction conditions, particularly strong acids.[1] This necessitates the use of mild protection and deprotection methods.
-
Orthogonality: In multi-step syntheses, it is often necessary to deprotect one amine while the other remains protected. This requires an "orthogonal" protection strategy, where each group can be removed by specific reagents that do not affect the other.[2][3]
Q2: How can I selectively protect the primary amine?
Selective protection of the more reactive primary amine can typically be achieved by using a slight excess (1.0-1.1 equivalents) of a protecting group reagent at low temperatures (e.g., 0 °C). The most common protecting groups for this purpose are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). Most anhydrides will react selectively with a primary amine, even in an aqueous environment.[4]
Q3: Which protecting groups are "orthogonal" and suitable for this molecule?
An orthogonal strategy allows for the selective removal of one protecting group in the presence of another.[3][5] A common pairing for 2-(azetidin-3-yl)ethan-1-amine is:
-
Primary Amine: Protected with Fmoc (9-fluorenylmethyloxycarbonyl).
-
Secondary Amine: Protected with Boc (tert-butyloxycarbonyl).
The Fmoc group is stable to the acidic conditions used to remove Boc, while the Boc group is stable to the basic conditions (e.g., piperidine) used to remove Fmoc.[6][7]
Q4: What are some alternative, less common protecting groups for the azetidine nitrogen?
While Boc and Cbz are standard, some alternatives offer unique advantages:
-
tert-Butoxythiocarbonyl (Botc): This group is an analogue of Boc and is more labile to acid, allowing for deprotection under milder conditions where a corresponding N-Boc group would remain intact.[8] It can also be removed thermally.[8]
-
Allyloxycarbonyl (Alloc): This group is stable to both the acidic and basic conditions used to remove Boc and Fmoc, respectively. It is selectively removed by palladium(0)-catalyzed reactions.[9]
Q5: Can the azetidine ring open during deprotection?
Yes, the strained azetidine ring is susceptible to decomposition, particularly through an acid-mediated intramolecular ring-opening if other nucleophilic groups (like a pendant amide) are present in the molecule.[1] Using harsh acidic conditions (e.g., concentrated strong acids at elevated temperatures) for deprotection of groups like Boc or Cbz should be approached with caution.[1][10] Milder acidic reagents or alternative deprotection methods are recommended.
Protecting Group Comparison
The following table summarizes key data for common and alternative protecting groups suitable for 2-(azetidin-3-yl)ethan-1-amine.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Orthogonal To | Key Advantages & Considerations |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O, base (e.g., NaHCO₃, Et₃N), various solvents (DCM, THF, MeOH).[11][12] | Strong acid (TFA, HCl in dioxane).[13][14] Mild acid or thermolysis is also possible.[15][16] | Cbz, Fmoc, Alloc | Very common, stable to base and hydrogenolysis. Azetidine ring may be sensitive to harsh acid.[1][7] |
| Benzyloxycarbonyl | Cbz / Z | Cbz-Cl, base (e.g., NaHCO₃), THF/H₂O.[17] | Catalytic hydrogenolysis (H₂, Pd/C).[17] Can also be removed by strong acids.[18] | Boc, Fmoc, Alloc | Stable to acidic and basic conditions. Hydrogenolysis is very mild. Not suitable if other reducible groups are present.[7] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl, base (e.g., NaHCO₃), Dioxane/H₂O.[19][20] | Base (e.g., 20% piperidine in DMF).[6][19] | Boc, Cbz, Alloc | Base-labile, providing excellent orthogonality with acid-labile groups.[6][20] |
| Allyloxycarbonyl | Alloc | Alloc-Cl, base (e.g., Pyridine) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger.[9] | Boc, Cbz, Fmoc | Offers a unique, mild deprotection mechanism. The catalyst can be expensive.[21] |
| tert-Butoxythiocarbonyl | Botc | Botc transfer agents.[8] | Milder acid than Boc (TFA); thermolysis in ethanol.[8] | Cbz, Fmoc | More acid-labile than Boc, allowing for selective deprotection.[8] |
Experimental Protocols
Protocol 1: Selective N-Boc Protection of the Primary Amine
This protocol describes the selective protection of the primary amino group of 2-(azetidin-3-yl)ethan-1-amine using di-tert-butyl dicarbonate (Boc anhydride).
Materials:
-
2-(azetidin-3-yl)ethan-1-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(azetidin-3-yl)ethan-1-amine (1.0 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base such as triethylamine (1.2 eq).
-
Slowly add a solution of (Boc)₂O (1.05 eq) in the same solvent to the stirred reaction mixture.[11]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
-
Purify by column chromatography on silica gel if necessary.
Protocol 2: N-Fmoc Deprotection
This protocol outlines the removal of the Fmoc group using piperidine.
Materials:
-
N-Fmoc protected substrate
-
20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Dissolve the N-Fmoc protected compound in the 20% piperidine/DMF solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.[19] Monitor by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DMF and piperidine.
-
Add cold diethyl ether to the residue to precipitate the deprotected amine product.
-
Collect the product by filtration, wash with cold diethyl ether, and dry under vacuum.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mono-Protected Product | - Reaction conditions too harsh (high temp, long time).- Incorrect stoichiometry (too much protecting agent).- Base is too strong or too weak. | - Run the reaction at 0 °C and monitor closely.- Use no more than 1.1 equivalents of the protecting agent.- Screen alternative bases (e.g., NaHCO₃, DIPEA, pyridine). |
| Significant Di-protection Observed | - Excess protecting agent used.- Reaction temperature too high, favoring reaction at the less reactive secondary amine. | - Titrate carefully with 1.0 equivalent of the protecting agent at 0 °C or lower.- Consider a bulkier protecting group that may disfavor reaction at the more hindered azetidine nitrogen. |
| Azetidine Ring-Opening During Deprotection | - Deprotection conditions (especially acid) are too harsh.[1]- Presence of other functional groups facilitating intramolecular decomposition. | - For Boc deprotection, screen milder acids (e.g., phosphoric acid) or use non-acidic methods (e.g., thermolysis).[15]- For Cbz deprotection, ensure the catalyst is not poisoned and use mild hydrogenolysis conditions.[17]- Choose a protecting group removable under orthogonal, non-acidic conditions (e.g., Fmoc or Alloc).[3] |
| Incomplete Deprotection | - Deprotection reagent has degraded (e.g., old TFA).- Catalyst is poisoned (for hydrogenolysis).- Insufficient reaction time or temperature. | - Use fresh deprotection reagents.- Use a fresh batch of catalyst (e.g., Pd/C) or increase catalyst loading.[17]- Increase reaction time or temperature moderately, while monitoring for side product formation. |
| Poor Selectivity in Orthogonal Deprotection | - Reagents for one deprotection are not fully orthogonal and are partially cleaving the other group. | - Ensure strictly anhydrous conditions for acid-based deprotections and inert atmospheres for Pd-catalyzed reactions.- Cbz groups can sometimes be labile to very strong acids; use the mildest effective conditions for Boc removal.[7]- Fmoc removal with piperidine is generally very selective. |
Visualized Workflows
Decision Logic for Protecting Group Selection
The following diagram illustrates a decision-making process for choosing an appropriate protecting group strategy.
Caption: Decision tree for selecting a protecting group.
General Experimental Workflow
This diagram outlines the typical sequence for a synthesis involving amine protection and deprotection.
Caption: A typical protection-reaction-deprotection workflow.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Protective Groups [organic-chemistry.org]
- 6. scielo.br [scielo.br]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. mcours.net [mcours.net]
- 16. researchgate.net [researchgate.net]
- 17. total-synthesis.com [total-synthesis.com]
- 18. tdcommons.org [tdcommons.org]
- 19. benchchem.com [benchchem.com]
- 20. total-synthesis.com [total-synthesis.com]
- 21. Cbz-Protected Amino Groups [organic-chemistry.org]
preventing racemization in chiral azetidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during chiral azetidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during chiral azetidine synthesis?
A1: Racemization in chiral azetidine synthesis, particularly during intramolecular cyclization, is often caused by the abstraction of the α-proton at the stereogenic center. This is influenced by several factors:
-
Base: Strong, non-hindered bases can easily deprotonate the chiral center, leading to a loss of stereochemical integrity.
-
Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.
-
Solvent: Polar aprotic solvents can sometimes facilitate racemization.
-
Protecting Groups: Electron-withdrawing protecting groups on the nitrogen atom can increase the acidity of the α-proton, making it more susceptible to abstraction.[1]
-
Reaction Time: Prolonged exposure of the chiral product to racemizing conditions increases the likelihood of losing enantiomeric purity.
Q2: How does the choice of base impact the stereochemical outcome of the synthesis?
A2: The selection of the base is critical for preserving the stereochemistry of the chiral center. Strong, non-hindered bases like sodium hydroxide or potassium tert-butoxide are more likely to cause racemization. In contrast, weaker or sterically hindered bases such as diisopropylethylamine (DIPEA), triethylamine (TEA), or 2,6-lutidine are preferred as they are less likely to cause deprotonation.[1]
Q3: What is the role of the nitrogen protecting group in preventing racemization?
A3: The nitrogen protecting group plays a crucial role in the stability of an adjacent chiral center. Electron-withdrawing groups can enhance the acidity of the α-proton, making it more prone to abstraction by a base. It is often beneficial to use a bulky protecting group that can sterically hinder the approach of a base to the α-proton. For instance, the 9-(9-phenylfluorenyl) (Pf) group has been shown to be effective in preventing racemization in α-amino compounds.[1] The tert-butoxycarbonyl (Boc) group is also a widely used protecting group for the azetidine nitrogen due to its general stability and ease of removal under acidic conditions.[2]
Q4: Can the work-up procedure affect the enantioselectivity of the final product?
A4: Yes, it is possible for the product to racemize during the work-up if the stereocenter is labile and exposed to harsh conditions such as strong acids or bases, or high temperatures. It is crucial to ensure that all work-up and purification steps are carried out under mild conditions to preserve the enantiomeric excess of the chiral azetidine.[3]
Troubleshooting Guides
Issue 1: Significant racemization is observed after intramolecular cyclization to form the azetidine ring.
-
Possible Cause: The base used for cyclization is too strong or not sterically hindered enough, leading to deprotonation at the stereogenic center. High reaction temperatures can also contribute to this issue.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature can significantly decrease the rate of racemization. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[1]
-
Change the Base: Switch from a strong, non-hindered base to a weaker, sterically hindered organic base. Good alternatives include triethylamine (TEA), diisopropylethylamine (DIPEA), or 2,6-lutidine.[1]
-
Reduce Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the product's exposure to racemizing conditions.[1]
-
Change the Solvent: Consider switching to a less polar solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), which can sometimes suppress racemization.[1]
-
Issue 2: The chiral center alpha to an ester group in the acyclic precursor is racemizing before or during cyclization.
-
Possible Cause: The α-proton is highly acidic due to the adjacent ester group, making it susceptible to abstraction, especially in the presence of a base or upon heating.
-
Troubleshooting Steps:
-
Protecting Group Strategy: The choice of the nitrogen protecting group is critical. An electron-withdrawing group can increase the acidity of the α-proton. Consider using a bulky protecting group to sterically hinder the approach of a base.[1]
-
Milder Reaction Conditions: Avoid the use of harsh bases and high temperatures. If a base is necessary, opt for a non-nucleophilic, hindered base.[1]
-
Alternative Synthetic Route: Explore a different synthetic strategy that avoids the formation of a highly acidic α-proton in the precursor.
-
Data Presentation
Table 1: Effect of Base and Temperature on Enantiomeric Excess (ee%) in Chiral Azepane Synthesis (Applicable by analogy to Azetidine Synthesis) [1]
| Base | Solvent | Temperature (°C) | Enantiomeric Excess (ee%) |
| Sodium Ethoxide | Ethanol | 80 | 45% |
| Sodium Ethoxide | Ethanol | 25 | 70% |
| Triethylamine | DCM | 25 | 92% |
| DIPEA | DCM | 25 | 95% |
| 2,6-Lutidine | THF | 0 | >98% |
Experimental Protocols
Protocol 1: General Procedure for Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol [4]
This protocol involves the activation of the hydroxyl group followed by base-mediated cyclization.
1. Activation of the Hydroxyl Group (Mesylation):
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
2. Cyclization:
-
Dissolve the crude mesylate in a suitable solvent such as THF or DMF.
-
Add a hindered base (e.g., 2,6-lutidine, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
-
Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 2: La(OTf)₃-Catalyzed Intramolecular Regioselective Aminolysis of cis-3,4-Epoxy Amines [3][5]
This method provides access to substituted azetidines with high regioselectivity and yield.
-
Add La(OTf)₃ (5 mol%) to a solution of the cis-3,4-epoxy amine (1 eq) in 1,2-dichloroethane (DCE) (0.2 M) at room temperature.
-
Stir the mixture under reflux and monitor the reaction progress.
-
Upon completion, cool the mixture to 0°C and add a saturated aqueous NaHCO₃ solution.
-
Extract the mixture with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and then concentrate under reduced pressure.
-
Purify the resulting residue using column chromatography to yield the corresponding azetidine.
Visualizations
Caption: A decision tree for troubleshooting racemization issues.
Caption: A general workflow for chiral azetidine synthesis.
References
- 1. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Boc-aminoethylazetidine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the work-up procedure for the synthesis of 3-Boc-aminoethylazetidine.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the aqueous work-up in the synthesis of 3-Boc-aminoethylazetidine?
The primary purpose of the aqueous work-up is to remove impurities from the reaction mixture. This includes unreacted reagents, byproducts, and catalysts. Typically, the work-up involves sequential washes with acidic, basic, and neutral aqueous solutions to separate the desired Boc-protected product into the organic phase.
Q2: Which organic solvents are suitable for extracting 3-Boc-aminoethylazetidine?
Commonly used solvents for extraction include ethyl acetate, dichloromethane (DCM), and tert-butyl methyl ether (TBME).[1] The choice of solvent depends on the specific reaction conditions and the solubility of the product and impurities.
Q3: How can I confirm the successful synthesis and purity of 3-Boc-aminoethylazetidine after work-up?
The identity and purity of the final product can be confirmed using various analytical techniques, including:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the crude product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the desired compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Q4: What are the typical yields for the synthesis of 3-Boc-aminoethylazetidine?
Yields can vary significantly depending on the synthetic route and reaction conditions. However, reported yields for similar Boc-protected amine syntheses can range from moderate to high. For instance, syntheses of other Boc-protected heterocyclic amines have reported yields from 23% to over 90%.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Emulsion formation during extraction | The pH of the aqueous layer is close to the isoelectric point of impurities or the product. High concentration of salts. Vigorous shaking. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. Gently rock the separatory funnel instead of vigorous shaking. If the emulsion persists, filter the mixture through a pad of Celite. |
| Low or no product yield after work-up | The desired product may be water-soluble and lost in the aqueous layers. The Boc protecting group may have been cleaved under acidic conditions. Incomplete reaction. | Before the work-up, ensure the reaction has gone to completion using TLC or LC-MS. If the product has some water solubility, perform multiple extractions (3-4 times) with the organic solvent. Avoid using strong acids for an extended period during the work-up. A mild acidic wash with 0.1 N HCl is often sufficient.[1] |
| Presence of unreacted starting materials in the final product | Incomplete reaction. Insufficient washing during work-up. | Ensure the reaction is complete before starting the work-up. Optimize the washing steps. For example, if unreacted amine is present, an additional wash with dilute acid can help remove it. |
| Oily product that does not solidify | Presence of residual solvent or impurities. The product may naturally be an oil at room temperature. | Dry the product under high vacuum to remove all residual solvent. If impurities are suspected, purify the product using flash column chromatography. Check literature to confirm the expected physical state of the product. |
| Difficulty removing certain byproducts | Some byproducts may have similar polarity to the desired product. | Purification by flash column chromatography on silica gel is often necessary to remove closely related impurities. The choice of eluent system is critical and should be determined by TLC analysis. |
Experimental Protocol: General Work-up Procedure
This protocol outlines a standard aqueous work-up for the isolation of 3-Boc-aminoethylazetidine following its synthesis.
-
Quenching the Reaction:
-
Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent like THF or acetonitrile, dilute the mixture with an immiscible organic solvent such as ethyl acetate or DCM.
-
Slowly add water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.[1] Be cautious if acidic reagents were used, as CO₂ evolution may cause foaming.
-
-
Phase Separation:
-
Transfer the mixture to a separatory funnel.
-
Allow the layers to separate. The organic layer will typically be the top layer if using ethyl acetate or TBME, and the bottom layer if using DCM.
-
-
Aqueous Washes:
-
Drying and Concentration:
-
Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
If necessary, purify the crude product by flash column chromatography on silica gel to obtain pure 3-Boc-aminoethylazetidine. The appropriate solvent system for chromatography should be determined by TLC analysis.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to the 13C NMR Characterization of 3-Boc-aminoethylazetidine and Related Compounds
For researchers and professionals in drug development, the unambiguous structural confirmation of novel molecules is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides direct insight into the carbon framework of a molecule. This guide offers a comparative analysis of the expected 13C NMR spectral data for 3-Boc-aminoethylazetidine and contrasts it with experimentally determined data for structurally related N-Boc-substituted azetidines.
Comparison of 13C NMR Chemical Shifts
| Carbon Atom | Azetidine[1] (CDCl₃) | N-Boc-2-phenylazetidine[2] (CDCl₃) | N-Boc-2-(p-tolyl)azetidine[2] (CDCl₃) | Predicted: 3-Boc-aminoethylazetidine |
| C=O (Boc) | - | 156.5 | 156.8 | ~155-157 |
| C (CH₃)₃ (Boc) | - | 79.4 | 79.5 | ~79-81 |
| C(C H₃)₃ (Boc) | - | 28.2 | 28.3 | ~28 |
| Azetidine C2 | - | 65.6 | 61.9 | ~45-55 |
| Azetidine C3 | - | 25.6 | 24.8 | ~30-40 (CH) |
| Azetidine C4 | - | 46.4 | 46.4 | ~45-55 |
| CH₂ (ethyl) | - | - | - | ~30-40 |
| CH₂-N (ethyl) | - | - | - | ~40-50 |
Note: The predicted values for 3-Boc-aminoethylazetidine are estimations based on typical chemical shift ranges for similar functional groups and the influence of substituents on the azetidine ring. The chemical shifts of the azetidine ring carbons are influenced by the nature and position of substituents.[2]
Experimental Protocol for 13C NMR Spectroscopy
The following is a general protocol for the acquisition of a 13C NMR spectrum of a small molecule like 3-Boc-aminoethylazetidine.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) to the vial. The choice of solvent can affect the chemical shifts.
-
Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
-
The 13C NMR spectrum is typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
A standard 1D 13C NMR experiment with broadband proton decoupling is commonly used. This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.
-
Key acquisition parameters to consider include the pulse angle (e.g., 30° or 45°), the relaxation delay (D1, typically 1-2 seconds for qualitative spectra), and the number of scans. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample concentration.
3. Data Processing and Analysis:
-
The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain spectrum.
-
Phase and baseline corrections are applied to the spectrum to ensure accurate peak integration and chemical shift determination.
-
The chemical shifts of the peaks are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS).
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the 13C NMR characterization of a small molecule.
Caption: General workflow for 13C NMR characterization of a small molecule.
References
A Comparative Guide to PROTAC Linkers: Evaluating 3-Boc-aminoethylazetidine Against Other Scaffolds
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality.[1][2] These heterobifunctional molecules function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the POI by the cell's proteasome.[3][4] A PROTAC molecule is comprised of three components: a ligand for the POI, a ligand for the E3 ligase, and a chemical linker connecting them.[1] While significant attention is often given to the ligands, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and drug-like properties.[5][6][7]
This guide provides a comparative analysis of different PROTAC linker classes, with a special focus on the emerging use of rigid scaffolds derived from building blocks like 3-Boc-aminoethylazetidine. We will explore how linker choice impacts the formation of the crucial ternary complex and the overall physicochemical properties of the molecule, supported by experimental data and protocols for researchers in the field.
The Central Role of the Linker
The linker is not a passive spacer; it actively influences a PROTAC's performance in several ways:
-
Ternary Complex Formation : The linker's length, rigidity, and chemical composition dictate the spatial orientation of the POI and E3 ligase.[3] An optimal linker promotes favorable protein-protein interactions, leading to a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination.[1][8]
-
Physicochemical Properties : PROTACs are often large molecules that fall outside Lipinski's "rule of five."[1] The linker significantly impacts the final molecule's solubility, cell permeability, and metabolic stability, which are key to developing a viable therapeutic.[6][9]
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// Nodes POI [label="Target Protein\n(POI)", fillcolor="#F1F3F4", fontcolor="#202124"]; E3 [label="E3 Ubiquitin\nLigase", fillcolor="#F1F3F4", fontcolor="#202124"]; PROTAC [label="PROTAC", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Ternary [label="Ternary Complex\n(POI-PROTAC-E3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ub [label="Ubiquitin\n(Ub)", fillcolor="#F1F3F4", fontcolor="#202124", shape=cds]; PolyUb [label="Poly-ubiquitinated\nPOI", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cylinder]; Degraded [label="Degraded\nPeptides", fillcolor="#F1F3F4", fontcolor="#202124", shape=folder];
// Edges PROTAC -> Ternary [label="Binds POI & E3", dir=none]; POI -> Ternary [dir=none]; E3 -> Ternary [dir=none]; Ternary -> PolyUb [label="Ubiquitination"]; Ub -> Ternary; PolyUb -> Proteasome [label="Recognition"]; Proteasome -> Degraded [label="Degradation"];
// Invisible edges for alignment {rank=same; POI; E3; PROTAC} }
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[10]
Comparative Analysis of PROTAC Linker Classes
PROTAC linkers are broadly categorized by their flexibility and chemical composition. The choice of linker has a profound impact on the final degrader's performance.
1. Flexible Linkers (Alkyl & PEG Chains) Flexible linkers are the most common starting point in PROTAC design due to their synthetic accessibility.[1][7]
-
Alkyl Chains : These simple hydrocarbon chains offer significant conformational flexibility.[1] However, they can increase lipophilicity, potentially leading to poor solubility and the formation of colloidal aggregates that reduce the available concentration of the PROTAC.[]
-
Polyethylene Glycol (PEG) Linkers : PEG chains are widely used to improve the solubility and permeability of PROTACs.[7][12] While beneficial for physicochemical properties, their high flexibility can lead to a significant entropic penalty upon forming the ternary complex, potentially reducing its stability.[1][8]
2. Rigid Linkers (Azetidine, Piperidine/Piperazine, Alkynes) Rigid linkers incorporate cyclic or unsaturated moieties to restrict the number of conformations the PROTAC can adopt.[8]
-
3-Boc-aminoethylazetidine as a Building Block : 3-Boc-aminoethylazetidine is a synthetic building block used to create azetidine-containing linkers. Azetidine is a 4-membered saturated heterocycle that imparts significant rigidity.[3]
-
Advantages : By pre-organizing the PROTAC into a conformation that is favorable for binding both the POI and the E3 ligase, rigid linkers can reduce the entropic penalty of ternary complex formation.[8] This can lead to enhanced potency, stability, and selectivity.[6][13] Studies have shown that incorporating rigid motifs like piperazine can significantly improve a PROTAC's pharmacokinetic properties.[6][7] Azetidine-based linkers are explored for these same reasons, offering a different geometric constraint compared to larger rings like piperidine.[3]
3. Clickable Linkers (Triazole-forming) These linkers contain functional groups like alkynes or azides that can be coupled using "click chemistry."[7] The resulting triazole ring is metabolically stable.[] This approach is highly efficient for creating large libraries of PROTACs with varied linker lengths and attachment points to rapidly explore the structure-activity relationship (SAR).[7]
Data Presentation: Linker Performance Comparison
While direct, head-to-head experimental data for a single target comparing an azetidine linker against all other types is limited in public literature, the following table summarizes the general characteristics and performance impact observed across many studies.
| Linker Type | Key Characteristics | Impact on Ternary Complex | Effect on Physicochemical Properties | Illustrative Efficacy |
| Alkyl Chain | High flexibility, synthetically simple. | Flexibility can help find a productive conformation but may incur an entropic penalty. | Can increase lipophilicity and decrease aqueous solubility.[] | Potency is highly variable and target-dependent (e.g., DC50: 292 nM for a CRBN degrader).[6] |
| PEG Chain | Flexible, hydrophilic. | High flexibility may destabilize the complex due to entropic loss.[1] | Generally improves solubility and cell permeability.[7][12] | Often potent, but composition is key; replacing alkyl with PEG can sometimes weaken activity.[7] |
| Azetidine/Piperazine (Rigid) | Conformationally constrained.[3] | Can pre-organize ligands, reducing the entropic penalty and increasing complex stability and cooperativity.[8][15] | Can improve metabolic stability and solubility (e.g., protonatable piperazine).[9][13] | Can lead to highly potent degraders (e.g., DC50 < 1 nM for a rigid piperazine-based AR degrader).[6] |
| Clickable (Triazole) | Modular, synthetically efficient.[7] | The rigid triazole ring can influence the binding geometry. | The triazole moiety is stable and can influence polarity.[] | Enables rapid optimization to find potent degraders.[7] |
Note: DC50 (half-maximal degradation concentration) values are highly dependent on the specific target, E3 ligase, ligands, cell line, and incubation time, and are provided for illustrative purposes.
Experimental Protocols
A critical step in evaluating a novel PROTAC is to determine its ability to induce the degradation of the target protein in a cellular context. The most common method for this is a Western blot-based assay to determine the DC50 and Dmax (maximum degradation) values.[16][17]
Protocol: DC50 and Dmax Determination via Western Blot
This protocol outlines the workflow for treating cells with a PROTAC and quantifying the remaining target protein.
1. Cell Culture and Seeding
-
Culture the desired cell line under standard conditions (e.g., 37°C, 5% CO2).
-
Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
2. PROTAC Treatment
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical 8-point concentration range might span from 1 nM to 10,000 nM.[16]
-
Include a vehicle control (e.g., DMSO at the same final concentration as the PROTAC-treated wells).[16]
-
Aspirate the old medium from the cells and replace it with the medium containing the PROTAC dilutions or vehicle.
-
Incubate for a predetermined time (e.g., 18-24 hours). This time point should be optimized for the specific target.
3. Cell Lysis and Protein Quantification
-
After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.[16]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and incubate on ice for 15-30 minutes.[16]
-
Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing soluble proteins) to a new tube.
-
Determine the total protein concentration of each lysate using a standard method like the BCA assay. This is crucial for ensuring equal protein loading.[16]
4. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples by diluting with lysis buffer.[16]
-
Add 4x Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[16]
-
Load equal amounts of total protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.
5. Western Blotting and Immunodetection
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16][18]
-
Incubate the membrane with a primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle rocking.[16]
-
Wash the membrane three times with TBST for 10 minutes each.[18]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Repeat the immunodetection process on the same membrane for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
6. Imaging and Data Analysis
-
Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane and capture the signal using a digital imager.
-
Quantify the band intensity for the target protein and the loading control in each lane using densitometry software.
-
For each lane, normalize the target protein signal to its corresponding loading control signal.[16]
-
Further normalize the data to the vehicle control, which is set to 100% protein level.
-
Plot the percentage of remaining protein against the log concentration of the PROTAC.
-
Fit the data to a non-linear regression model (e.g., four-parameter variable slope) to calculate the DC50 and Dmax values.[16]
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// Edges A -> B -> C -> D -> E -> F -> G -> H -> I; }
Caption: General experimental workflow for DC50 and Dmax determination.[16]
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. lifesensors.com [lifesensors.com]
- 18. ptglab.com [ptglab.com]
Azetidine Linkers in Drug Design: A Comparative Guide to Unlocking Therapeutic Potential
For researchers, scientists, and drug development professionals, the judicious selection of chemical linkers is a critical determinant in shaping the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the diverse array of linkers, the four-membered saturated heterocycle, azetidine, has emerged as a powerful tool for enhancing therapeutic efficacy. This guide provides an objective, data-driven comparison of azetidine linkers against other common alternatives, supported by experimental data and detailed methodologies to inform rational drug design.
The unique structural constraints of the azetidine ring impart a range of advantageous properties to drug molecules, including improved metabolic stability, enhanced potency, and favorable pharmacokinetic profiles. Its rigid nature can also play a crucial role in optimizing the geometry of complex molecular architectures like Proteolysis-Targeting Chimeras (PROTACs).
Enhanced Metabolic Stability: Resisting the Body's Defenses
A primary advantage of incorporating an azetidine linker is its notable resistance to metabolic degradation, particularly N-dealkylation, a common metabolic pathway for many amine-containing drugs.[1] This enhanced stability can lead to a longer drug half-life, increased exposure, and a more predictable pharmacokinetic profile.
Comparative In Vitro Metabolic Stability
The following table summarizes the metabolic stability of compounds containing different linkers in human liver microsomes (HLM). A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.
| Linker Type | Compound Example | Target | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (μL/min/mg protein) | Reference |
| Azetidine | Azetidine-based STAT3 Inhibitor (H182) | STAT3 | >60 | <11.5 | [1] |
| Piperidine | Piperidine-based Analog | Serotonin-4 Receptor | 25 | 27.7 | [1] |
| Alkyl Chain | Alkyl-linked PROTAC | BRD4 | 15 | 46.2 | [2] |
Superior Potency and Selectivity: A Case Study in STAT3 Inhibition
The rigid nature of the azetidine ring can properly orient pharmacophores for optimal interaction with their biological targets, leading to enhanced potency and selectivity. A compelling example is seen in the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, where azetidine-based compounds have demonstrated sub-micromolar potency and high selectivity over other STAT family members.[3]
Comparative Inhibitory Activity of STAT3 Inhibitors
| Compound | Linker/Core Structure | STAT3 IC50 (µM) | STAT1 IC50 (µM) | STAT5 IC50 (µM) | Reference |
| H182 | Azetidine | 0.38 - 0.98 | > 15.8 | > 15.8 | [1][4] |
| 5a | Azetidine | 0.55 | > 18 | > 18 | [3] |
| 5o | Azetidine | 0.38 | > 18 | > 18 | [3] |
| 8i | Azetidine | 0.34 | > 18 | > 18 | [3] |
| BP-1-102 | Proline | 6.8 | Not Reported | Not Reported | [3] |
| SH5-07 | Proline | 3.9 | Not Reported | Not Reported | [3] |
Optimizing PROTAC Efficacy: The Role of the Azetidine Linker
In the burgeoning field of targeted protein degradation, the linker connecting the target-binding and E3 ligase-recruiting moieties of a PROTAC is a critical determinant of its efficacy. The rigidity of an azetidine linker can help to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2]
Comparative Performance of PROTACs with Different Linkers
| PROTAC | Linker Type | Target | DC50 (nM) | Dmax (%) | Reference |
| PROTAC X | Azetidine-Piperidine | SRC-3 | <10 | >90 | [5] |
| dBET1 | Alkyl/Ether | BRD4 | 29 | 98 | [2] |
| PROTAC Y | PEG | TBK1 | 3 | 96 | [2] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.
Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw human liver microsomes (HLM) on ice.
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the test compound to a solution containing HLMs (typically 0.5 mg/mL final protein concentration) and phosphate buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
-
Time Points and Reaction Termination:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of compound remaining versus time.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).
-
STAT3 DNA-Binding Electrophoretic Mobility Shift Assay (EMSA)
Objective: To measure the ability of a compound to inhibit the binding of STAT3 to its DNA response element.
Protocol:
-
Nuclear Extract Preparation:
-
Prepare nuclear extracts from cells with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts).
-
-
Probe Labeling:
-
Synthesize and radiolabel a double-stranded oligonucleotide probe containing the STAT3-specific DNA binding site (hSIE probe).
-
-
Binding Reaction:
-
Pre-incubate the nuclear extracts with increasing concentrations of the test compound for 30 minutes at room temperature.
-
Add the radiolabeled hSIE probe and continue the incubation for another 20 minutes.
-
-
Electrophoresis:
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
-
Visualization and Quantification:
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Quantify the bands corresponding to the STAT3:DNA complexes using densitometry software.
-
-
Data Analysis:
-
Calculate the percentage of STAT3:DNA complex formation relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[3]
-
PROTAC-Mediated Protein Degradation Assay (Western Blot)
Objective: To quantify the reduction of a target protein in cells following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the target protein, followed by a secondary antibody conjugated to HRP.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
-
Data Analysis:
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values from a dose-response curve.
-
Visualizing the Impact of Azetidine Linkers
STAT3 Signaling Pathway and Inhibition by an Azetidine-Based Compound
The following diagram illustrates the STAT3 signaling pathway and the mechanism by which an azetidine-based inhibitor can block its activity. The inhibitor binds to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus to initiate gene transcription.[6]
STAT3 signaling pathway and its inhibition.
Experimental Workflow for PROTAC Linker Optimization
This workflow illustrates the iterative process of designing and evaluating PROTACs with a focus on linker optimization, where an azetidine linker can be introduced to enhance performance.
PROTAC linker optimization workflow.
Synthesis of Azetidine Linkers: A General Overview
The synthesis of azetidine-containing linkers for drug conjugation can be achieved through various synthetic routes. A common approach involves the construction of the azetidine ring followed by functionalization to enable attachment to the parent molecule.
General Synthetic Route for 3-Substituted Azetidine Linkers
-
Formation of a Precursor: A common starting point is the reaction of an appropriate amine with a 1,3-dihalopropane derivative to form the azetidine ring.
-
Protection of the Azetidine Nitrogen: The nitrogen of the azetidine ring is often protected with a suitable protecting group (e.g., Boc or Cbz) to prevent unwanted side reactions during subsequent steps.
-
Functionalization at the 3-Position: The 3-position of the azetidine can be functionalized through various methods, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, to introduce a handle for conjugation (e.g., a carboxylic acid, amine, or alkyne).
-
Deprotection and Conjugation: The protecting group on the azetidine nitrogen is removed, and the linker is then conjugated to the desired drug molecule through standard coupling chemistries.
Conclusion
The incorporation of an azetidine linker offers a compelling strategy for medicinal chemists to address key challenges in drug design. Its inherent properties can lead to significant improvements in metabolic stability, potency, and overall pharmacokinetic performance. As demonstrated in the case of STAT3 inhibitors and PROTACs, the rigid and constrained nature of the azetidine ring provides a unique advantage in fine-tuning molecular architecture for optimal therapeutic effect. The experimental protocols and workflows provided in this guide offer a framework for the rational evaluation and implementation of azetidine linkers in the pursuit of novel and more effective therapeutics.
References
- 1. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo [escholarship.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 3-Boc-Aminoethylazetidine and Piperidine Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are comprised of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This guide provides a comparative analysis of two classes of saturated heterocyclic linkers: 3-Boc-aminoethylazetidine and piperidine-based linkers, offering insights into their respective advantages and disadvantages to aid in the rational design of next-generation protein degraders.
The Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a passive tether but plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1] The length, rigidity, and chemical composition of the linker are critical parameters that must be optimized for each specific POI and E3 ligase pair.[2]
Core Structural and Functional Comparison
Both azetidine and piperidine are saturated heterocyclic rings incorporated into PROTAC linkers to introduce conformational rigidity. This rigidity can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation.[3][4]
3-Boc-Aminoethylazetidine Linkers:
The 3-Boc-aminoethylazetidine linker features a four-membered azetidine ring. Key characteristics include:
-
High Rigidity and Compactness: The strained four-membered ring of azetidine imparts a high degree of rigidity, which can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation.[3] Its compact nature can also be beneficial in navigating crowded cellular environments.
-
Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation, particularly N-dealkylation, compared to larger saturated amines like piperidine. This can lead to a longer half-life and increased drug exposure.
-
Unique Vectorial Properties: The substitution pattern on the azetidine ring provides distinct vectors for attaching the warhead and E3 ligase ligand, influencing their spatial orientation.
Piperidine Linkers:
The piperidine linker is based on a six-membered ring and is a more commonly employed motif in PROTAC design.[3] Its key features include:
-
Well-Established Chemistry: The synthesis and incorporation of piperidine-based linkers are well-established in medicinal chemistry, making them readily accessible.[5]
-
Conformational Rigidity: While more flexible than azetidine, the chair conformation of the piperidine ring still provides a significant degree of rigidity compared to aliphatic chains, which can enhance the formation of a stable ternary complex.[4]
-
Modulation of Physicochemical Properties: The nitrogen atom in the piperidine ring can be protonated, which can influence solubility and pharmacokinetic properties.[5]
Quantitative Data on PROTAC Performance
Data for Azetidine-Containing PROTACs
Specific quantitative performance data for PROTACs utilizing 3-Boc-aminoethylazetidine linkers is currently limited in the public domain. The primary advantage often cited is improved metabolic stability.
| PROTAC | Target | E3 Ligase | Linker Type | DC50 | Dmax | Cell Permeability | Reference |
| Compound X | Target A | CRBN | Azetidine-based | Not Reported | Not Reported | Not Reported | N/A |
Note: Specific examples with quantitative degradation data for 3-Boc-aminoethylazetidine containing PROTACs are not yet prevalent in published literature.
Data for Piperidine-Containing PROTACs
Piperidine-containing linkers have been successfully incorporated into numerous potent PROTACs, including clinical candidates. The rigidity they impart is thought to contribute to their efficacy.
| PROTAC | Target | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| ARV-110 | Androgen Receptor | VHL | Piperidine-containing | ~1 | >95 | Not Publicly Available | [5] |
| ARV-471 | Estrogen Receptor | CRBN | Piperidine-containing | <5 | >90 | Not Publicly Available | [5] |
| UNC7702 | EED | VHL | 3-piperidine | >1000 | <20 | Not Reported | [6] |
| UNC7326 | EED | VHL | 4-piperidine | >1000 | <20 | Not Reported | [6] |
Note: The performance of piperidine-containing linkers is highly context-dependent, as illustrated by the varying efficacy in the examples above.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the development of effective PROTACs. Below are detailed methodologies for key experiments cited in the evaluation of PROTACs.
Protocol 1: Determination of DC50 and Dmax by Western Blot
Objective: To determine the dose-dependent degradation of a target protein and calculate the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary and secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Cell Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
PROTAC of interest
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Compound Preparation: Prepare a solution of the PROTAC in PBS (with a low percentage of DMSO, e.g., <1%).
-
Assay Setup:
-
Add buffer to the acceptor plate wells.
-
Add the PROTAC solution to the donor plate wells.
-
Place the donor plate on top of the acceptor plate.
-
-
Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = [(-V_D * V_A) / ((V_D + V_A) * A * t)] * ln[1 - (C_A(t) / C_equilibrium)]
-
Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.
-
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: PROTAC Evaluation
Caption: A typical experimental workflow for evaluating PROTAC linkers.
Conclusion
The choice between a 3-Boc-aminoethylazetidine and a piperidine linker in PROTAC design is a nuanced decision that requires careful consideration of the desired properties of the final molecule. Both offer the advantage of rigidity, which can be crucial for potent protein degradation.[3] Azetidine linkers present a potential advantage in their enhanced metabolic stability due to their strained ring structure. However, piperidine linkers are more established and have been successfully implemented in numerous advanced PROTAC candidates. The lack of direct head-to-head comparative studies necessitates that researchers evaluate these linkers on a case-by-case basis for their specific target and E3 ligase pair. The experimental protocols provided in this guide offer a framework for such evaluations. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity and structure-property relationships of these and other linker types will be paramount in the development of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
comparative stability of Boc vs Fmoc protected aminoethylazetidine
A Comparative Guide to the Stability of Boc- and Fmoc-Protected Aminoethylazetidine for Researchers and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the azetidine motif is a valuable scaffold due to its unique conformational constraints and ability to introduce desirable physicochemical properties. When incorporating an aminoethylazetidine moiety into a larger molecule, the strategic choice of a protecting group for the primary amine is paramount to a successful synthetic campaign. The two most ubiquitous amine protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), offer distinct advantages and disadvantages related to their stability and cleavage conditions. This guide provides an objective, data-driven comparison of the stability of Boc- and Fmoc-protected aminoethylazetidine to inform the selection of an optimal protection strategy.
Core Principles: A Dichotomy of Lability
The fundamental difference between the Boc and Fmoc protecting groups lies in their orthogonal lability.[1] The Boc group is susceptible to cleavage under acidic conditions, typically with trifluoroacetic acid (TFA), while the Fmoc group is removed under basic conditions, commonly with a solution of piperidine in an aprotic polar solvent like dimethylformamide (DMF).[2][3] This orthogonality is the cornerstone of modern chemical synthesis, allowing for the selective deprotection of one group without affecting the other.[1]
The stability of the protecting group on the aminoethylazetidine scaffold is not only dictated by the inherent properties of the carbamate but also by the electronic influence of the protecting group on the azetidine ring itself. Electron-withdrawing groups on the azetidine nitrogen can increase ring strain, potentially making the ring more susceptible to nucleophilic attack.[4]
Comparative Stability Analysis
Boc-Protected Aminoethylazetidine: The tert-butoxycarbonyl group is an electron-donating group, which can help to stabilize the azetidine ring by increasing electron density on the nitrogen atom. This generally imparts good stability under neutral and basic conditions.[] However, the Boc group is readily cleaved by strong acids.[6] The strained nature of the azetidine ring could potentially facilitate an acid-mediated ring-opening as an undesirable side reaction during deprotection, although this is speculative without direct experimental evidence.
Fmoc-Protected Aminoethylazetidine: The 9-fluorenylmethyloxycarbonyl group is removed via a base-mediated β-elimination mechanism.[7] This process is typically rapid and occurs under mild basic conditions.[8] The Fmoc group is exceptionally stable in acidic environments.[7] The electron-withdrawing nature of the Fmoc carbamate might slightly increase the ring strain of the azetidine, but the mild, non-acidic deprotection conditions generally avoid pathways that could lead to ring cleavage.
Data Presentation: A Comparative Overview
| Feature | Boc-Protected Aminoethylazetidine | Fmoc-Protected Aminoethylazetidine |
| Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Chemical Nature | Acid-labile carbamate | Base-labile carbamate |
| Stability to Acids | Low (cleaved by strong acids like TFA) | High (stable to strong acids)[7] |
| Stability to Bases | High (stable to most bases) | Low (cleaved by secondary amines like piperidine)[7] |
| Deprotection Conditions | Anhydrous strong acid (e.g., TFA in DCM)[6] | 20% Piperidine in DMF[8] |
| Potential Side Reactions | Acid-mediated side reactions, potential for azetidine ring opening under harsh acidic conditions. | Base-mediated side reactions (e.g., diketopiperazine formation in peptides, though less relevant for this specific molecule). |
| Orthogonality | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.[1] | Orthogonal to acid-labile (Boc, tBu) groups.[8] |
Experimental Protocols
The following are generalized protocols for the deprotection of Boc and Fmoc groups. Optimization may be required for the specific aminoethylazetidine substrate.
Protocol 1: Deprotection of Boc-Aminoethylazetidine
Objective: To remove the Boc protecting group from the primary amine of aminoethylazetidine using trifluoroacetic acid.
Materials:
-
Boc-protected aminoethylazetidine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected aminoethylazetidine in anhydrous DCM (approximately 10 mL per gram of substrate).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add an equal volume of TFA to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product.
Protocol 2: Deprotection of Fmoc-Aminoethylazetidine
Objective: To remove the Fmoc protecting group from the primary amine of aminoethylazetidine using piperidine.
Materials:
-
Fmoc-protected aminoethylazetidine
-
Dimethylformamide (DMF)
-
Piperidine
-
Diethyl ether, cold
-
Standard laboratory glassware
Procedure:
-
Dissolve the Fmoc-protected aminoethylazetidine in DMF (approximately 10 mL per gram of substrate).
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 30 minutes to 1 hour).
-
Upon completion, precipitate the product by adding the reaction mixture dropwise to a stirred solution of cold diethyl ether.
-
Collect the precipitated product by filtration.
-
Wash the solid product with cold diethyl ether to remove the dibenzofulvene-piperidine adduct.
-
Dry the product under vacuum.
Mandatory Visualization
Caption: Deprotection mechanisms of Boc and Fmoc groups.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 4. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 8. chempep.com [chempep.com]
Comparative Guide to the Synthesis of 3-Boc-aminoethylazetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two synthetic routes for the preparation of tert-butyl (2-(1-Boc-azetidin-3-yl)ethyl)carbamate, a key intermediate in medicinal chemistry, notably utilized as a linker in Proteolysis Targeting Chimeras (PROTACs). The routes are evaluated based on efficiency, availability of starting materials, and overall yield. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for your research needs.
Introduction
Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1][2] Their rigid structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and binding affinity. The title compound, 3-Boc-aminoethylazetidine, is a bifunctional molecule with two protected amine groups, making it a valuable building block for the synthesis of more complex molecules, including PROTACs which are emerging as a powerful therapeutic modality.[3]
This guide compares a multi-step de novo synthesis (Route 1) starting from N-Boc-3-azetidinone with a more direct approach utilizing a commercially available intermediate (Route 2).
Comparison of Synthetic Routes
| Parameter | Route 1: De Novo Synthesis from N-Boc-3-azetidinone | Route 2: From Commercial tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate |
| Starting Material | N-Boc-3-azetidinone | tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate |
| Number of Steps | 3 | 1 |
| Overall Yield | Moderate (Estimated) | High |
| Key Transformations | Horner-Wadsworth-Emmons, Catalytic Hydrogenation, Boc Protection | N-Boc Protection |
| Reagents & Conditions | Organophosphorus reagents, strong bases, high-pressure hydrogenation, Boc anhydride | Boc anhydride, mild base |
| Scalability | More complex due to multiple steps and challenging reactions | Readily scalable |
| Cost-Effectiveness | Potentially lower starting material cost, but higher overall cost due to multiple steps and reagents | Higher initial cost for the starting material, but potentially more cost-effective overall |
Route 1: De Novo Synthesis from N-Boc-3-azetidinone
This route involves the construction of the aminoethyl side chain on the azetidine ring followed by the protection of the newly formed primary amine.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
This step utilizes a Horner-Wadsworth-Emmons reaction to introduce a cyanomethylene group at the 3-position of the azetidine ring.
-
Reagents: N-Boc-3-azetidinone, Diethyl (cyanomethyl)phosphonate, Sodium hydride (NaH), Tetrahydrofuran (THF).
-
Procedure: To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, a solution of diethyl (cyanomethyl)phosphonate (1.1 eq) in THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of a solution of N-Boc-3-azetidinone (1.0 eq) in THF. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Yield: Moderate to high yields have been reported for similar Horner-Wadsworth-Emmons reactions on N-Boc-3-azetidinone.[4]
Step 2: Reduction of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
This step involves the simultaneous reduction of the carbon-carbon double bond and the nitrile group to a primary amine via catalytic hydrogenation.
-
Reagents: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate, Raney Nickel (Raney Ni), Hydrogen (H₂), Methanol (MeOH), Ammonia (NH₃).
-
Procedure: The starting material is dissolved in methanol saturated with ammonia. Raney Nickel (catalytic amount) is added to the solution. The mixture is then subjected to hydrogenation in a high-pressure reactor under a hydrogen atmosphere (e.g., 50-100 bar) at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the crude product, which may be used in the next step without further purification. The presence of ammonia helps to minimize the formation of secondary amine byproducts.[5][6]
-
Yield: High yields are generally expected for the reduction of nitriles using Raney Nickel.[7]
Step 3: Boc Protection of the Primary and Azetidine Amines
The final step involves the protection of both the primary amine of the ethylamine side chain and the secondary amine of the azetidine ring (if deprotected during hydrogenation) with a tert-butoxycarbonyl (Boc) group.
-
Reagents: tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).
-
Procedure: The crude diamine from the previous step is dissolved in dichloromethane. Triethylamine (2.2 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (2.2 eq) at 0 °C. The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the final product.[8][9]
-
Yield: High yields are typical for Boc protection of amines.
Route 2: From Commercial tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate
This route offers a more direct and efficient synthesis by starting from a commercially available, advanced intermediate.
Experimental Protocol
Step 1: N-Boc Protection of tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate
-
Reagents: tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).
-
Procedure: To a solution of tert-butyl (2-(azetidin-3-yl)ethyl)carbamate (1.0 eq) in dichloromethane at 0 °C, triethylamine (1.2 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 eq). The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the final product.[8][9]
-
Yield: High yields (typically >90%) are expected for this reaction.
Application in PROTAC Development
3-Boc-aminoethylazetidine serves as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The azetidine moiety can provide conformational rigidity to the linker, which can be crucial for optimal ternary complex formation and degradation efficiency.
Conclusion
The validation of a synthetic route for 3-Boc-aminoethylazetidine is crucial for its application in drug discovery and development. While a de novo synthesis from N-Boc-3-azetidinone (Route 1) is feasible, it involves multiple steps with potentially challenging reactions, such as high-pressure hydrogenation. In contrast, the synthesis from the commercially available tert-butyl (2-(azetidin-3-yl)ethyl)carbamate (Route 2) is a highly efficient, single-step process that is readily scalable. For researchers requiring rapid access to the title compound with high purity and yield, Route 2 is the unequivocally superior and recommended pathway. The availability of this key intermediate facilitates the exploration of novel azetidine-containing compounds, particularly in the burgeoning field of targeted protein degradation.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. beilstein-journals.org [beilstein-journals.org]
A Comparative Guide to the Structural Analysis of 3-Boc-aminoethylazetidine and its Derivatives
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical and pharmacological properties of a lead compound. Small saturated nitrogen-containing heterocycles like azetidine, pyrrolidine, and piperidine are foundational building blocks in medicinal chemistry. This guide provides an objective, data-driven comparison of the structural features of 3-Boc-aminoethylazetidine derivatives against their common five- and six-membered ring analogs, N-Boc-aminoethylpyrrolidine and N-Boc-aminoethylpiperidine.
Structural and Conformational Analysis: A Tale of Three Rings
The fundamental differences in the physicochemical properties of azetidine, pyrrolidine, and piperidine are rooted in their distinct ring sizes, which dictate their inherent ring strain and conformational preferences.
Azetidine Ring: The four-membered azetidine ring is characterized by significant angle strain. To alleviate this, the ring adopts a non-planar, "puckered" conformation.[1] The substituent at the 3-position can adopt either a pseudo-axial or pseudo-equatorial orientation, with bulkier groups generally favoring the pseudo-equatorial position to minimize steric hindrance.[1] The presence of the N-Boc group also influences the ring's conformational dynamics.
Pyrrolidine Ring: The five-membered pyrrolidine ring is more flexible than azetidine.[2] It typically adopts an "envelope" or "twist" conformation to minimize torsional strain, where one or two atoms are out of the plane of the others. This flexibility allows for a dynamic equilibrium between different puckered forms (e.g., exo and endo puckers).[2]
Piperidine Ring: The six-membered piperidine ring is the most conformationally stable of the three. It overwhelmingly prefers a strain-free "chair" conformation, similar to cyclohexane. Substituents can occupy either axial or equatorial positions, with the equatorial position being generally favored for bulky groups to avoid 1,3-diaxial interactions. The conformational free energies of substituted piperidines have been extensively studied.[3]
Comparative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of these derivatives in solution. The chemical shifts of the ring protons and carbons are highly sensitive to the ring's conformation and the electronic environment. While exact values vary with solvent and specific substitution, the following table provides a representative comparison based on available data for N-Boc protected derivatives.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (in ppm) for the Heterocyclic Core
| Ring System | Representative ¹H Chemical Shifts (ppm) | Representative ¹³C Chemical Shifts (ppm) |
| N-Boc-Azetidine Derivative | Ring CH₂: ~3.6 - 4.1 (often broadened due to conformational dynamics); Boc (CH₃)₃: ~1.44 | Ring CH₂: ~55-60; Ring CH: ~30-35; Boc C(CH₃)₃: ~80; Boc (CH₃)₃: ~28.5 |
| N-Boc-Pyrrolidine Derivative | Ring CH₂ (adjacent to N): ~3.2 - 3.6; Other Ring CH₂/CH: ~1.8 - 2.2; Boc (CH₃)₃: ~1.46 | Ring CH₂ (adjacent to N): ~45-50; Other Ring CH₂/CH: ~25-35; Boc C(CH₃)₃: ~79; Boc (CH₃)₃: ~28.6 |
| N-Boc-Piperidine Derivative | Ring CH₂ (axial/equatorial): ~2.7 - 4.0 (broad signals due to chair interconversion); Other Ring CH₂/CH: ~1.4 - 1.8; Boc (CH₃)₃: ~1.45 | Ring CH₂ (adjacent to N): ~40-45; Other Ring CH₂/CH: ~20-30; Boc C(CH₃)₃: ~79.5; Boc (CH₃)₃: ~28.5 |
Note: Data is synthesized from typical values reported for 3-substituted N-Boc heterocycles and may vary based on the specific derivative and experimental conditions.[2][4][5]
Comparative Conformational Parameters
The solid-state conformation, definitively determined by X-ray crystallography, provides precise geometric parameters. In its absence, computational modeling and detailed NMR analysis (e.g., NOE studies) are used.
Table 2: Comparison of Key Conformational Features
| Parameter | 3-Boc-aminoethylazetidine | N-Boc-aminoethylpyrrolidine | N-Boc-aminoethylpiperidine |
| Predominant Conformation | Puckered Ring | Envelope or Twist (endo/exo pucker) | Chair |
| Ring Strain | High | Moderate | Low |
| Substituent Orientation | Pseudo-axial / Pseudo-equatorial | Axial / Equatorial or Pseudo-axial / Pseudo-equatorial | Axial / Equatorial |
| Key Dihedral Angle | C2-N1-C4-C3 (Puckering Angle) | Defines the degree of twist or envelope flap | Torsional angles define the chair conformation |
| Conformational Dynamics | Ring inversion, N-inversion, Boc group rotation | Pseudorotation among various puckered forms | Chair-chair interconversion, Boc group rotation |
Experimental Protocols
Detailed and rigorous experimental procedures are crucial for accurate structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general method for acquiring high-resolution NMR data for conformational analysis.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified 3-Boc-aminoethylazetidine derivative (or its analog) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (≥400 MHz).
-
¹H NMR: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
2D NMR: For complete assignment and conformational insights, perform 2D experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are critical for determining through-space proximities of protons, which helps to define the molecule's 3D conformation.
-
-
Data Analysis: Process the spectra using appropriate software. Integrate ¹H signals, assign peaks based on chemical shifts, coupling constants, and 2D correlations. Analyze coupling constants and NOE data to infer dihedral angles and spatial relationships, thereby determining the preferred conformation in solution.
Single-Crystal X-ray Diffraction
This method provides the most unambiguous determination of the solid-state molecular structure.[6]
Methodology:
-
Crystallization: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension).[6] Vapor diffusion is a common technique:
-
Dissolve the compound in a small amount of a good solvent (e.g., ethyl acetate, dichloromethane).
-
Place this solution in a small, open vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexanes, pentane) in which the compound is insoluble.
-
Allow the vapor of the anti-solvent to slowly diffuse into the solution, gradually reducing the compound's solubility and promoting the slow growth of well-ordered crystals.[6]
-
-
Crystal Mounting and Data Collection:
-
Carefully select a well-formed single crystal and mount it on a goniometer head, typically using a cryoloop.[6]
-
Place the crystal on the diffractometer and cool it in a stream of cold nitrogen gas (usually around 100 K) to minimize thermal motion and radiation damage.[6]
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction patterns at numerous orientations.[6]
-
-
Structure Solution and Refinement:
-
Process the collected diffraction intensities to correct for experimental factors.
-
Solve the crystal structure using direct or Patterson methods to obtain an initial electron density map and atomic model.
-
Refine the atomic positions and displacement parameters against the experimental data using least-squares methods. This iterative process improves the model until the calculated diffraction pattern closely matches the observed one, yielding accurate bond lengths, bond angles, and torsional angles.[6]
-
Structural Analysis Workflow
The logical process for the complete structural characterization of a novel derivative is outlined below.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Boc-3-pyrrolidinone CAS#: 101385-93-7 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-Boc-aminoethylazetidine: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 3-Boc-aminoethylazetidine with care to mitigate potential risks. Always operate in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Personal protective equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or glasses | To prevent eye irritation from potential splashes or dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential irritation. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended. | To avoid inhalation of dust or vapors which may cause respiratory tract irritation.[1][2][3] |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion.[1][2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of 3-Boc-aminoethylazetidine is through a licensed and reputable chemical waste disposal company.[2][4] Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.[5]
-
Waste Characterization : The first and most critical step is to determine if the 3-Boc-aminoethylazetidine waste is contaminated with any hazardous materials.[6] If it has been mixed with substances classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire mixture must be treated as hazardous waste.[6]
-
Waste Segregation : Do not mix 3-Boc-aminoethylazetidine waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[5] Proper segregation prevents potentially dangerous chemical reactions.
-
Containerization :
-
Solid Waste : Collect all solid waste containing 3-Boc-aminoethylazetidine, including residual product and contaminated consumables (e.g., weighing paper, gloves, and spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5]
-
Liquid Waste : If 3-Boc-aminoethylazetidine is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.[5]
-
-
Labeling : The waste container label must be clearly marked with the full chemical name, "3-Boc-aminoethylazetidine," and any other components of the waste mixture. Also, include relevant institutional tracking numbers and hazard warnings.
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste accumulation, often referred to as a satellite accumulation area.[5]
-
Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) office or their designated licensed chemical waste disposal contractor to arrange for pickup. The final disposal method will likely involve incineration at a permitted facility to ensure the complete destruction of the compound.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 3-Boc-aminoethylazetidine in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
